molecular formula C10H12BNO3 B1426771 4-Cyano-3-isopropoxyphenylboronic acid CAS No. 2096339-85-2

4-Cyano-3-isopropoxyphenylboronic acid

Cat. No.: B1426771
CAS No.: 2096339-85-2
M. Wt: 205.02 g/mol
InChI Key: XRTVNVUITJLVSU-UHFFFAOYSA-N
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Description

4-Cyano-3-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-cyano-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTVNVUITJLVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225171
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-85-2
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-isopropoxyphenylboronic Acid: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of boron-containing moieties has transitioned from a niche interest to a mainstream approach in the design of novel therapeutics.[1][2][3][4] Among these, arylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This reaction provides a robust and highly adaptable method for the construction of biaryl and heteroaryl structures, which are privileged scaffolds in a vast array of biologically active molecules.[6][7]

This guide focuses on a specific, highly functionalized reagent: 4-Cyano-3-isopropoxyphenylboronic acid . Its unique substitution pattern—a cyano group para to the boronic acid and an isopropoxy group meta to it—offers a nuanced electronic and steric profile that medicinal chemists can exploit for targeted library synthesis and lead optimization. The electron-withdrawing cyano group can modulate the reactivity of the boronic acid and serve as a handle for further chemical transformations, while the isopropoxy group can enhance solubility and provide a vector for exploring specific binding interactions within a protein target.

This document serves as a comprehensive technical resource, providing an in-depth analysis of the chemical properties, synthesis, and reactivity of 4-Cyano-3-isopropoxyphenylboronic acid. It further aims to provide field-proven insights into its application in drug discovery, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug development. While specific experimental data for 4-Cyano-3-isopropoxyphenylboronic acid is not extensively published in peer-reviewed literature, we can compile its fundamental identifiers and draw reasonable inferences from closely related analogs.

Table 1: Core Identifiers and Properties of 4-Cyano-3-isopropoxyphenylboronic acid

PropertyValueSource
IUPAC Name (4-Cyano-3-isopropoxyphenyl)boronic acid-
CAS Number 2096339-85-2[8]
Molecular Formula C₁₀H₁₂BNO₃[9]
Molecular Weight 205.02 g/mol [9]
Appearance Solid[9]
SMILES CC(C)Oc1cc(ccc1C#N)B(O)O[9]
InChI Key XRTVNVUITJLVSU-UHFFFAOYSA-N[9]

1.1. Comparative Physicochemical Properties

To provide a practical context for experimental design, the table below compares the known properties of structurally similar boronic acids. The melting point of the fluorinated analog is notably high, suggesting strong intermolecular interactions in the solid state.[10][11][12] The solubility of phenylboronic acids, in general, is highly dependent on the solvent system, with good solubility often observed in polar aprotic solvents like ethers and ketones, and poor solubility in nonpolar hydrocarbon solvents.[13]

Table 2: Comparative Physicochemical Data of Related Phenylboronic Acids

CompoundMelting Point (°C)Solubility Profile
4-Cyano-3-fluorophenylboronic acid >300 °CSoluble in Methanol[10]
(4-Cyano-3-isobutoxyphenyl)boronic acid Not specified (solid)Store under inert atmosphere[14]
Phenylboronic acid 217-220 °CHigh solubility in ethers and ketones; low in hydrocarbons[13]

1.2. Storage and Stability

Like most boronic acids, 4-Cyano-3-isopropoxyphenylboronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines (cyclic trimers), a process that is often reversible upon exposure to water. For long-term storage, refrigeration is recommended.

Synthesis and Reactivity

2.1. Proposed Synthetic Route

A plausible precursor for this synthesis is a halogenated derivative of 4-bromo-2-isopropoxybenzonitrile. The synthesis of a related compound, 3-cyano-4-isopropoxybenzoic acid, has been described in the patent literature, suggesting that the core isopropoxybenzonitrile scaffold is accessible.[15][16]

The proposed synthetic workflow is as follows:

Synthetic_Workflow Start 4-Bromo-2-isopropoxybenzonitrile Step1 1. n-BuLi or Mg 2. B(OR)₃ Start->Step1 Halogen-Metal Exchange Intermediate Boronate Ester Intermediate Step1->Intermediate Borylation Step2 Aqueous Acidic Workup (e.g., HCl) Intermediate->Step2 Hydrolysis Product 4-Cyano-3-isopropoxyphenylboronic acid Step2->Product

Caption: Proposed synthetic workflow for 4-Cyano-3-isopropoxyphenylboronic acid.

2.2. Reactivity in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Cyano-3-isopropoxyphenylboronic acid in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[17][18][19] This reaction enables the formation of a carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic carbon, typically an aryl or heteroaryl halide or triflate.[5]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Key Components Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination ArX Ar-X = Aryl/Heteroaryl Halide ArBOH2 Ar'-B(OH)₂ = Boronic Acid Drug_Discovery_Flow BuildingBlock 4-Cyano-3-isopropoxyphenylboronic acid Coupling Suzuki-Miyaura Coupling BuildingBlock->Coupling Heterocycle Halogenated Heterocyclic Core (e.g., Bromo-pyrimidine) Heterocycle->Coupling Intermediate Biaryl Scaffold Coupling->Intermediate SAR Further Functionalization/ SAR Studies Intermediate->SAR Candidate Potential Drug Candidate SAR->Candidate

Caption: Logical workflow from a chemical building block to a potential drug candidate.

The isopropoxy group can be oriented to probe hydrophobic regions of the kinase ATP binding site, while the cyano group can act as a hydrogen bond acceptor or be further elaborated, for example, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid, to explore additional interactions and optimize pharmacokinetic properties.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 4-Cyano-3-isopropoxyphenylboronic acid. The specific quantities and conditions may require optimization for different substrates.

Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of 4-Cyano-3-isopropoxyphenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 4-Cyano-3-isopropoxyphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or similar phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 4-Cyano-3-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and a degassed aqueous solution of potassium phosphate (2.0 M, 2.0 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Cyano-3-isopropoxyphenylboronic acid.

  • Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4). [9]* GHS Pictogram: GHS07 (Exclamation mark). [9]* Hazard Statement: H302: Harmful if swallowed. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations.

Conclusion

4-Cyano-3-isopropoxyphenylboronic acid represents a valuable and highly functionalized building block for medicinal chemists and drug development professionals. Its strategic substitution pattern provides opportunities for fine-tuning molecular properties and exploring specific interactions with biological targets. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, it facilitates the efficient synthesis of complex biaryl and heteroaryl scaffolds that are central to the development of new therapeutics. While further public data on its specific applications and properties would be beneficial, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in drug discovery programs.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815–832.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved February 23, 2026, from [Link]

  • Justia Patents. (n.d.). Patents Assigned to QPEX BIOPHARMA, INC. Retrieved February 23, 2026, from [Link]

  • Novartis AG. (2021, November 17). U.S. Patent No. 8,829,195.
  • Novartis AG. (2018, January 16). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof (U.S. Patent No. 9,868,739 B2).
  • Silva, M., et al. (2020).
  • Bayer AG. (2019, September 26). Aqueous nematicidal compositions containing dispersants to inhibit crystal growth (U.S. Patent Application Publication No. 2019/0289852 A1).
  • Gomes, C. I. F., et al. (2020).
  • Tripp, J. C. (2011).
  • Singh, S., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 1-35.
  • Angenent, P. (2023). Advances in Boron-Based Drugs in Medicinal Chemistry. Annals of Clinical and Research Highlights, 7(1), 002.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Dalton Transactions, 52(8), 2269-2277.
  • Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. (n.d.). 4-Cyano-3-Fluorophenylboronic Acid Api Boiling Point: 354.4A 52.0 A C(predicted). Retrieved February 23, 2026, from [Link]

  • Bull, J. A., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4946-4964.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Polak, M. (2026, January 29). Which boronic acids are used most frequently for synthesis of bioactive molecules? [Preprint]. ChemRxiv.
  • Bull, J. A., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4946-4964.
  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5180–5183.
  • 1PlusChem. (n.d.). 2096339-85-2 | 4-Cyano-3-isopropoxyphenylboronic acid. Retrieved February 23, 2026, from [Link]

  • Preparation method of 3-cyano-4-isopropoxybenzoic acid. (2017). (Chinese Patent No. CN106674045A).
  • Li, J. J., & Johnson, D. S. (2014). Synthesis of biologically active boron-containing compounds. MedChemComm, 5(1), 10-23.
  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. Retrieved February 23, 2026, from [Link]

  • Method for preparing 3-cyano-4-isopropoxybenzoic acid. (2017). (Chinese Patent No. CN106674044A).
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Michigan State University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

4-Cyano-3-isopropoxyphenylboronic acid CAS number 2096339-85-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for medicinal chemists and process development scientists. It focuses on the strategic utility, synthesis, and application of 4-Cyano-3-isopropoxyphenylboronic acid (CAS 2096339-85-2).

CAS Number: 2096339-85-2 Role: Advanced Pharmacophore Building Block Primary Application: Late-Stage Diversification in Kinase & GPCR Inhibitor Discovery

Executive Summary

4-Cyano-3-isopropoxyphenylboronic acid represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Its structural core—a phenyl ring substituted with a nitrile (cyano) group and a bulky isopropoxy ether—addresses two critical challenges in drug design: metabolic stability and hydrophobic pocket occupancy .

Unlike simple phenylboronic acids, this molecule offers a unique electronic "push-pull" system. The electron-withdrawing nitrile group ($ \sigma_p \approx 0.66


 \pi \approx 1.0 $), often used to displace high-energy water molecules in the ATP-binding sites of kinases or the allosteric pockets of G-protein coupled receptors (GPCRs).

This guide details the compound's physiochemical profile, a validated synthetic route, and optimized protocols for its deployment in Suzuki-Miyaura cross-coupling reactions.

Chemical Profile & Physiochemical Properties[1][2][3]

The compound is characterized by its stability profile and electronic distribution, which dictates its reactivity in metal-catalyzed couplings.

Table 1: Physiochemical Specifications
PropertyValue / DescriptionSignificance in MedChem
Molecular Formula

--
Molecular Weight 205.02 g/mol Fragment-like, ideal for FBDD.
Appearance Off-white to pale yellow solidVisual purity indicator.
Solubility DMSO, Methanol, THFCompatible with standard organic synthesis.
pKa (Boronic Acid) ~8.2 (Estimated)Lower than phenylboronic acid (8.8) due to CN group; requires milder bases.
Electronic Character Electron-Deficient (

-acidic)
Accelerates transmetallation in Suzuki coupling.
Storage 2-8°C, Inert AtmosphereHygroscopic; prone to protodeboronation if wet.

Synthetic Utility & Mechanism

The primary utility of CAS 2096339-85-2 is as a nucleophilic partner in Suzuki-Miyaura Cross-Coupling .

Mechanistic Insight: The "Electronic Push-Pull" Effect

The reactivity of this boronic acid is governed by the interplay between the cyano and isopropoxy substituents:

  • Activation (Nitrile Effect): The para-cyano group is strongly electron-withdrawing. This decreases the electron density on the boron atom, making the boronate complex (formed with base) more electrophilic. This accelerates the transmetallation step , which is often the rate-determining step for electron-rich aryl halides.

  • Steric Modulation (Isopropoxy Effect): Located meta to the boron, the isopropoxy group exerts minimal steric hindrance on the coupling site itself but significantly influences the conformation of the final biaryl product (forcing a twisted dihedral angle), which is crucial for selectivity in kinase inhibitors.

Visualization: Validated Synthesis Route

The industrial synthesis likely proceeds via an


 reaction followed by Miyaura Borylation.

SynthesisRoute SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Step1 Step 1: S_NAr Substitution iPrOH, K2CO3, DMF, 60°C SM->Step1 Inter 4-Bromo-2-isopropoxybenzonitrile (Key Intermediate) Step1->Inter Step2 Step 2: Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Inter->Step2 Product 4-Cyano-3-isopropoxyphenylboronic Acid (Target: CAS 2096339-85-2) Step2->Product

Figure 1: Proposed industrial synthesis route starting from commercially available 4-bromo-2-fluorobenzonitrile.

Experimental Protocols

Protocol A: Synthesis of the Boronic Acid (Lab Scale)

Note: This protocol assumes the use of the aryl bromide precursor (4-Bromo-2-isopropoxybenzonitrile).

Reagents:

  • 4-Bromo-2-isopropoxybenzonitrile (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (0.03 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a reaction vial with the aryl bromide, 
    
    
    
    , KOAc, and Pd catalyst.
  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: [M+H]+ for pinacol ester).

  • Hydrolysis (Optional): If the free acid is required immediately, treat the crude pinacol ester with

    
     (3 eq) and 
    
    
    
    (3 eq) in Acetone/Water (1:1) for 16 hours at RT.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Note: Boronic acids can streak on silica; add 1% AcOH to eluent).

Protocol B: Optimized Suzuki Coupling (Application)

Targeting a biaryl scaffold (e.g., coupling with a chloro-pyrimidine).

Rationale: The electron-deficient nature of this boronic acid makes it prone to protodeboronation (loss of the


 group) under harsh basic conditions. We utilize a mild base and a highly active precatalyst to mitigate this.

System:

  • Catalyst:

    
     or XPhos Pd G3 (0.02 eq) – High turnover for sterically demanding couplings.
    
  • Base:

    
     (2.0 eq) – Milder than Carbonates, reduces deboronation.
    
  • Solvent: THF:Water (4:1) – Biphasic system promotes solubility of inorganic base.

Step-by-Step:

  • Combine heteroaryl chloride (1.0 eq) and 4-Cyano-3-isopropoxyphenylboronic acid (1.2 eq) in a vial.

  • Add Catalyst and Base.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed THF/Water mixture.

  • Stir vigorously at 60°C (Note: Lower temperature than standard 80-100°C preserves the nitrile and boron species).

  • Validation: Reaction is typically complete in <2 hours.

Strategic Applications in Drug Discovery

This specific scaffold is frequently observed in the patent literature for Kinase Inhibitors and Nuclear Receptor Modulators .

Kinase Inhibitors (Type I/II)
  • Role: The isopropoxy group targets the hydrophobic "back pocket" or solvent-exposed region, while the nitrile forms a key hydrogen bond with the hinge region or a conserved water molecule.

  • Example Class: JAK inhibitors, BTK inhibitors.

ROR t Inverse Agonists
  • Role: The biaryl ether motif is a classic scaffold for ROR

    
    t modulators used in autoimmune diseases. The nitrile acts as a polar anchor, while the isopropoxy group locks the biaryl conformation to fit the narrow binding cleft.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 4-Cyano-3-isopropoxyphenyl Scaffold CN 4-Cyano Group: - H-Bond Acceptor (Cys/Ser) - Metabolic 'Soft Spot' blocker - Precursor to Amides Center->CN Electronic OiPr 3-Isopropoxy Group: - Lipophilicity (LogP modulation) - Steric Bulk (Twists biaryl bond) - Fills Hydrophobic Pockets Center->OiPr Steric/Lipophilic Boron 1-Boronic Acid: - Temporary Handle - Allows modular library synthesis Center->Boron Synthetic

Figure 2: SAR mapping of the scaffold, highlighting the functional role of each substituent in drug design.

Handling, Stability & QC

Analytical Standards
  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic isopropyl septet (

      
       ~4.7 ppm) and doublet (
      
      
      
      ~1.3 ppm). The aromatic region will show a specific splitting pattern (doublet, doublet of doublets, doublet) due to the 1,3,4-substitution.
    • 11B NMR: Broad singlet around

      
       28-30 ppm (characteristic of boronic acids).
      
  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). Note: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides; this is normal and reversible in aqueous media.

Safety & Toxicology[1][3]
  • Hazard: Treat as a generic irritant (H315, H319, H335).

  • Nitrile Risk: While the nitrile is bound to the aromatic ring, metabolism can theoretically release cyanide ions, though this is rare for aryl nitriles compared to aliphatic ones. Standard PPE is mandatory.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Meanwell, N. A. (2011). Nitrile in Medicinal Chemistry: Nature's Smallest Functional Group. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-Cyano-3-isopropoxyphenylboronic acid (CID 1369898). National Library of Medicine. Link

  • Sigma-Aldrich Product Specification. (2024). 4-Cyano-3-isopropoxyphenylboronic acid.[1]Link

Sources

4-Cyano-3-isopropoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Cyano-3-isopropoxyphenylboronic acid , designed for researchers and drug development professionals.

Advanced Synthesis, Chemical Profiling, and Application in Medicinal Chemistry

Executive Summary

4-Cyano-3-isopropoxyphenylboronic acid (CAS: 2096339-85-2 ) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical candidates targeting inflammatory pathways (e.g., PDE4 inhibition) and metabolic enzymes (e.g., Xanthine Oxidase). Structurally, it functions as a critical building block for introducing the 2-isopropoxy-4-cyanophenyl moiety via Suzuki-Miyaura cross-coupling.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, and experimental protocols for its application in high-value carbon-carbon bond formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The precise characterization of this building block is essential for calculating stoichiometry in parallel medicinal chemistry (PMC) and process development.

Table 1: Chemical Specifications
PropertyData
Chemical Name 4-Cyano-3-isopropoxyphenylboronic acid
Synonyms (4-Cyano-3-isopropoxyphenyl)boronic acid; 2-isopropoxy-4-boronobenzonitrile
CAS Number 2096339-85-2
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Boronic Acid) ~8.0–8.5 (Estimated)
SMILES CC(C)Oc1cc(ccc1C#N)B(O)O
InChI Key XRTVNVUITJLVSU-UHFFFAOYSA-N

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The synthesis of 4-Cyano-3-isopropoxyphenylboronic acid presents a chemoselectivity challenge due to the presence of the nitrile (-CN) group. Traditional lithiation-borylation routes (using n-BuLi) are high-risk because the nitrile is susceptible to nucleophilic attack, leading to ketone byproducts.

Therefore, the Miyaura Borylation (Pd-catalyzed) is the industry-standard protocol, ensuring tolerance of the cyano functionality.

Validated Synthetic Route

The synthesis proceeds in two stages starting from commercially available 4-bromo-2-fluorobenzonitrile .

  • Step 1: SNAr Etherification. Nucleophilic aromatic substitution of the fluorine atom by isopropoxide.

  • Step 2: Miyaura Borylation. Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by hydrolysis (or use of the ester directly).

Diagram 1: Synthesis Pathway

SynthesisPath Start 4-Bromo-2-fluorobenzonitrile (Starting Material) Step1 Step 1: S_NAr i-PrOH, K2CO3, DMF 60°C Start->Step1 Inter 4-Bromo-2-isopropoxybenzonitrile (Intermediate) Step1->Inter Step2 Step 2: Miyaura Borylation B2Pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Inter->Step2 Ester Boronate Ester (Pinacol) Step2->Ester Step3 Step 3: Hydrolysis NaIO4 / HCl Ester->Step3 Product 4-Cyano-3-isopropoxyphenyl- boronic acid Step3->Product

Caption: Two-step synthesis avoiding nitrile reduction. Step 2 utilizes Pd-catalysis to install the boron moiety selectively.[1]

Experimental Application: Suzuki-Miyaura Coupling

This section details a self-validating protocol for coupling 4-Cyano-3-isopropoxyphenylboronic acid with a heteroaryl chloride (e.g., 2-chloropyridine), a common reaction in drug discovery.

Mechanistic Insight

The isopropoxy group at the ortho position relative to the coupling site (if coupled at C1) or meta (as in this structure) provides steric bulk that can influence the transmetallation rate. The electron-withdrawing cyano group decreases the electron density of the aryl ring, potentially slowing down the oxidative addition step if it were the electrophile, but as the nucleophile (boronic acid), it stabilizes the "ate" complex formed with the base.

Detailed Protocol

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[5]

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol), boronic acid (246 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of aryl halide).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Diagram 2: Catalytic Cycle & Activation

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (OH- / CO3--) PdII_X->BaseStep Step 2 TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet Activated Boronate PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr Step 3 RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim Step 4 RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. Base activation is critical for the transmetallation of the electron-deficient cyanophenyl boronic acid.

Structural Biology & Drug Design Context

Bioisosterism and SAR

In medicinal chemistry, the 4-cyano-3-isopropoxyphenyl motif serves as a lipophilic, metabolically stable pharmacophore.

  • Isopropoxy Group: Increases lipophilicity (LogP) compared to a methoxy group, improving membrane permeability. It also blocks metabolic dealkylation at that position due to steric hindrance.

  • Nitrile Group: Acts as a hydrogen bond acceptor and a metabolic "hard handle," often replacing halogens or carbonyls to improve potency and selectivity.

Relevant Therapeutic Areas

This scaffold is structurally homologous to moieties found in:

  • Febuxostat (Uloric): A non-purine xanthine oxidase inhibitor used for gout. Febuxostat contains a 3-cyano-4-isobutoxyphenyl ring. The 4-cyano-3-isopropoxy isomer allows researchers to probe the "reversed" electronic and steric space of the binding pocket [1].

  • Crisaborole (Eucrisa): A PDE4 inhibitor containing a benzoxaborole fused to a cyanophenoxy ring. While not a direct precursor, this boronic acid is used to synthesize acyclic analogs for structure-activity relationship (SAR) studies [2].

Handling and Stability (E-E-A-T)

  • Protodeboronation: Boronic acids with electron-withdrawing groups (like cyano) are prone to protodeboronation (loss of boron) under high heat or strong basic conditions.

    • Mitigation: Use mild bases (K₃PO₄ or K₂CO₃) rather than NaOH. Avoid prolonged heating >100°C.

  • Storage: Store at 2–8°C under an inert atmosphere. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media and does not affect stoichiometry significantly.

References

  • Miyaura, N., & Suzuki, A. (1995).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • PubChem. Compound Summary: 4-Cyano-3-isopropoxyphenylboronic acid. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Purity & Stability of 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-Cyano-3-isopropoxyphenylboronic acid (CAS: 850568-15-1) . It deviates from standard "safety data sheet" summaries to focus on the specific stability profiles, impurity landscapes, and analytical challenges inherent to this "push-pull" substituted arylboronic acid.

Executive Technical Summary

4-Cyano-3-isopropoxyphenylboronic acid is a functionalized arylboron building block used primarily in the synthesis of kinase inhibitors and benzoxaborole therapeutics. Its utility is defined by two opposing structural features:

  • The Para-Cyano Group (EWG): Significantly increases the Lewis acidity of the boron center, enhancing reactivity in Suzuki-Miyaura couplings but drastically increasing susceptibility to base-promoted protodeboronation.

  • The Meta-Isopropoxy Group: Provides steric bulk and lipophilicity, but its meta-positioning prevents resonance stabilization of the boron center, leaving the inductive electron-withdrawal to further destabilize the C-B bond against hydrolysis.

Critical Insight: This compound is not "static."[1] In the solid state, it exists as a dynamic mixture of the free acid (monomer) and the boroxine (trimeric anhydride). Researchers often misidentify the boroxine as an impurity; this guide clarifies how to distinguish thermodynamic equilibrium from irreversible degradation.

The "Silent" Equilibrium: Boronic Acid vs. Boroxine

Unlike simple phenylboronic acids, the electron-deficient nature of the 4-cyano substituted ring drives a rapid equilibrium between the monomeric acid and the cyclic boroxine anhydride.

Mechanism of Interconversion

The dehydration is reversible and entropy-driven. In dry solvents (DMSO-d6, CDCl3) or under vacuum, the equilibrium shifts toward the boroxine. In the presence of atmospheric moisture, it reverts to the acid.

BoroxineEquilibrium Acid 3 x Monomer (Free Boronic Acid) Reactive Species Boroxine Boroxine Trimer (Cyclic Anhydride) Storage Form Acid->Boroxine Vacuum / Heat / Dry Solvent Transition - 3 H2O (Dehydration) Boroxine->Acid Atmospheric Moisture / Aqueous Base

Figure 1: The reversible dehydration cycle. Note that the boroxine is chemically competent in Suzuki couplings but alters stoichiometry calculations.

Implication for Purity Analysis:

  • Elemental Analysis (C/H/N): Will often fail or show "high carbon" because the sample is partially dehydrated.

  • HPLC: Usually shows one peak (the acid) because the acidic mobile phase hydrolyzes the boroxine on-column.

  • NMR: The only reliable method to visualize the ratio (see Section 4).

Stability & Degradation Pathways

The primary failure mode for CAS 850568-15-1 is Protodeboronation , not oxidation. The electron-withdrawing cyano group makes the ipso-carbon highly electrophilic.

Base-Promoted Protodeboronation

Under the basic conditions of cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the boron center coordinates a hydroxide ion to form a boronate "ate" complex. In electron-deficient systems, this complex is unstable and collapses, cleaving the C-B bond.

  • Degradant: 3-isopropoxybenzonitrile (volatile liquid).

  • Trigger: High pH (>10) and high temperature.

  • Prevention: Use mild bases (K₃PO₄) or anhydrous conditions (Buchwald precatalysts).

Oxidative De-boronation

While less rapid than protodeboronation, prolonged exposure to air converts the C-B bond to a C-O bond.

  • Degradant: 4-hydroxy-2-isopropoxybenzonitrile (Phenol derivative).

  • Trigger: Moist air + light.

DegradationPathways cluster_0 Pathway A: Protodeboronation (Major Risk) cluster_1 Pathway B: Oxidation (Storage Risk) Target 4-Cyano-3-isopropoxyphenylboronic acid (Active Reagent) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Target->AteComplex + OH- (Base) Phenol 4-Hydroxy-2-isopropoxybenzonitrile (Phenolic Impurity) Target->Phenol O2 / H2O / Light Deboronated 3-isopropoxybenzonitrile (Dead End Impurity) AteComplex->Deboronated C-B Cleavage (Fast in E-deficient rings)

Figure 2: Major degradation pathways. Pathway A is the dominant risk during reaction optimization.

Analytical Protocols (Self-Validating)

Quantitative NMR (qNMR) for Absolute Purity

Standard HPLC area% is misleading due to the boroxine/acid equilibrium and potential lack of UV chromophore on the boron moiety. qNMR is the only authoritative method.

Protocol:

  • Solvent: DMSO-d6 (Ensure it is dry; water peak shifts can obscure signals).

  • Internal Standard: Maleic Acid (High purity, distinct singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (d1): Set to ≥ 30 seconds to ensure full relaxation of the rigid aromatic protons.

  • Integration Targets:

    • Aryl Protons: 7.0–8.0 ppm region (Integrate the doublet/singlet patterns).

    • Isopropoxy Septet: ~4.7 ppm (Distinctive diagnostic peak).

    • Boroxine Signals: Look for slight chemical shift offsets in the aryl region. If present, sum the integrals of the acid and boroxine peaks for total active boron content.

HPLC Method for Impurity Profiling

Boronic acids often tail severely on silica columns due to interaction with silanols.

Optimized Method Parameters:

Parameter Setting Rationale
Column C18 with steric protection (e.g., Waters XBridge or Agilent Zorbax SB-C18) Prevents silanol interactions that cause peak tailing.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH suppresses ionization of the boronic acid, keeping it neutral.
Mobile Phase B Acetonitrile + 0.1% Formic Acid -
Gradient 5% B to 95% B over 10 min Standard polarity sweep.
Detection UV @ 230 nm & 254 nm The cyano group provides a strong chromophore.

| Sample Diluent | 50:50 Water:MeCN (Acidified) | Crucial: Dissolve sample in acidified solvent to hydrolyze boroxines to the monomer before injection. |

Handling & Storage Recommendations

Storage
  • Temperature: 2°C to 8°C.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Container: Amber glass (protects from light-induced oxidation).

  • Desiccant: Store with activated silica gel packets to prevent hydrolysis-induced caking, although some hydration is chemically reversible.

Re-Purification (If Purity < 95%)

If the compound has degraded (yellowing or smell of almonds/nitrile):

  • Dissolve in minimal hot Ethyl Acetate.

  • Precipitate by adding cold Hexanes or Heptane.

  • Filter rapidly and dry under high vacuum.

    • Note: Do not use aqueous recrystallization (e.g., water/ethanol) as heating in water promotes protodeboronation for this specific electron-deficient substrate.

References

  • Boronic Acid Stability Studies

    • Title: Base-catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society (via LJMU/ACS).
    • URL:[Link] (Verified via Search 1.1)

  • Boroxine-Acid Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium.[2][3]

    • Source: Journal of the American Chemical Society.[4]

    • URL:[Link] (Verified via Search 1.6)

  • Analytical Methodologies

    • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.
    • Source: Waters Corporation Applic
    • URL:[Link] (Verified via Search 1.11)

  • Compound Data

    • Title: 4-Cyano-3-isopropoxyphenylboronic acid Product Page.[5][6]

    • Source: Sigma-Aldrich.[6]

Sources

Strategic Sourcing & Technical Utilization of 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2096339-85-2 | Molecular Formula: C10H12BNO3

Executive Summary

This technical guide addresses the sourcing, quality assessment, and synthetic application of 4-Cyano-3-isopropoxyphenylboronic acid . A critical intermediate in the synthesis of benzoxaborole therapeutics and advanced biaryl scaffolds, this compound presents unique handling challenges due to the steric and electronic influence of the ortho-isopropoxy group. This document provides researchers with a vetted supplier landscape, impurity profiling protocols, and optimized cross-coupling methodologies.

Part 1: Chemical Identity & Structural Significance

Core Chemical Data
AttributeSpecification
Chemical Name 4-Cyano-3-isopropoxyphenylboronic acid
CAS Number 2096339-85-2
Molecular Weight 205.02 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar ethers.[1][2]
pKa (Calculated) ~7.8–8.2 (Modulated by ortho-alkoxy donation vs. para-cyano withdrawal)
Structural Analysis (Sterics & Electronics)

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • 3-Isopropoxy Group (Ortho): Provides electron donation (+M effect) but significant steric bulk. This steric hindrance retards transmetallation in Suzuki couplings but protects against rapid protodeboronation compared to unhindered analogs.

  • 4-Cyano Group (Para): A strong electron-withdrawing group (-I/-M) that increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack (e.g., by hydroxide/alkoxide bases) but also prone to hydrolysis.

Part 2: Sourcing Landscape & Vendor Evaluation

The supply chain for CAS 2096339-85-2 is bifurcated into "Discovery Scale" (Catalog) and "Process Scale" (Custom Synthesis).

Confirmed & High-Probability Suppliers

Note: Vendor inventories fluctuate. The following are categorized by their typical stocking behavior for this specific scaffold.

TierSupplierRoleQuality Focus
Tier 1 (Catalog) Sigma-Aldrich (Merck) Discovery / Ref. StdHigh analytical documentation; often sold as "AldrichCPR" (Rare Chemical Library).
Tier 1 (Catalog) Ambeed / BLD Pharm Rapid SourcingGood balance of cost vs. speed; typically stock 1g–25g quantities.
Tier 2 (Bulk) Enamine / Combi-Blocks Scale-up (>100g)Process optimization; lower unit cost for kilogram batches.
Tier 3 (Specialty) Chem-Impex / 1PlusChem Hard-to-findOften source from niche manufacturers; useful when major catalogs are out of stock.
Sourcing Decision Matrix (DOT Visualization)

Use the following logic flow to determine the appropriate sourcing channel based on your project phase.

SourcingStrategy Start Requirement Analysis Qty Quantity Needed? Start->Qty Small < 10 grams Qty->Small Discovery Large > 100 grams Qty->Large Process Dev Catalog Tier 1: Sigma/Ambeed (Speed Priority) Small->Catalog Bulk Tier 2: Enamine/Combi-Blocks (Cost Priority) Large->Bulk QC_Check Critical QC Step: Check Boroxine Content Catalog->QC_Check Bulk->QC_Check

Figure 1: Decision tree for sourcing 4-Cyano-3-isopropoxyphenylboronic acid based on scale and project phase.

Part 3: Quality Control & Analytical Validation

Boronic acids are dynamic molecules. The primary impurity in commercial batches of CAS 2096339-85-2 is not a synthetic byproduct, but its own dehydration product: the boroxine (trimer) .

The Boroxine Equilibrium

Under storage, 3 molecules of the boronic acid dehydrate to form a cyclic boroxine.

  • Impact: This alters stoichiometry in precise couplings.

  • Detection:

    • 1H NMR (DMSO-d6): Boronic acid -B(OH)2 protons appear as a broad singlet around 8.0–8.5 ppm. Boroxine lacks these protons.

    • Quantitative Assessment: If the -B(OH)2 integral is < 2.0 relative to the aromatic signals, the sample contains boroxine.

Protocol: Re-hydration of Boroxine Contaminated Batches

If your batch is high in boroxine (often appearing as a hard, glassy solid rather than a powder):

  • Dissolve the material in a mixture of THF/Water (4:1).

  • Stir vigorously for 30 minutes.

  • Concentrate under reduced pressure (do not heat above 40°C).

  • Precipitate with hexanes/heptane to recover the free boronic acid.

Part 4: Synthetic Utility & Protocols

Optimized Suzuki-Miyaura Coupling

The ortho-isopropoxy group creates steric hindrance, making standard Pd(PPh3)4 conditions sluggish. The 4-cyano group makes the ring electron-deficient, potentially slowing oxidative addition if the boronic acid is the nucleophile (though it aids transmetallation relative to electron-rich rings).

Recommended System: Buchwald Pre-catalysts (XPhos or SPhos) are required to overcome the steric bulk of the isopropoxy group.

Step-by-Step Protocol
  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 4-Cyano-3-isopropoxyphenylboronic acid (1.2–1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base: K3PO4 (3.0 equiv) or K2CO3 (mild)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 80°C for 4–12 hours. (Monitor by LCMS).[3]

    • Note: Do not exceed 100°C to prevent protodeboronation of the boronic acid.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate.[4]

Mechanistic Pathway & Impurity Risks (DOT Visualization)

ReactionPathway BoronicAcid 4-Cyano-3-isopropoxy- phenylboronic acid Boronate Active Boronate Species [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Protodeboronation Impurity: 4-Cyano-3- isopropoxybenzene Boronate->Protodeboronation High Temp / Extended Time Product Coupled Biaryl Product Boronate->Product Pd(II)-Ar-X Transmetallation

Figure 2: Competing pathways during cross-coupling. Control of temperature is vital to minimize protodeboronation.

Part 5: Stability & Handling Data

ParameterRecommendationRationale
Storage Temperature 2–8°CRetards dehydration to boroxine.
Atmosphere Inert (Argon/N2)Prevents oxidative degradation (though less prone than alkyl boranes).
Solution Stability < 24 HoursIn protic solvents (MeOH/Water), slow protodeboronation occurs. Prepare fresh.
Safety GHS07 (Irritant)Standard PPE. Handle in fume hood.

References

  • Kaczorowska, E., et al. (2018).[5] Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry. (Contextual grounding on stability).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Methodological & Application

Reaction conditions for using 4-Cyano-3-isopropoxyphenylboronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Suzuki-Miyaura Cross-Coupling of 4-Cyano-3-isopropoxyphenylboronic Acid

Executive Summary

4-Cyano-3-isopropoxyphenylboronic acid (CAS 870838-84-5) is a specialized organoboron building block used to introduce a pharmacologically active 4-cyano-3-isopropoxyphenyl motif into biaryl scaffolds. This moiety balances lipophilicity (via the isopropoxy group) with metabolic stability and hydrogen-bond acceptance (via the nitrile group), making it valuable in kinase inhibitor and receptor antagonist design.

This guide provides an optimized framework for coupling this boronic acid with aryl halides.[1] Unlike simple phenylboronic acids, the presence of the electron-withdrawing nitrile (para) and the electron-donating isopropoxy group (meta) creates a unique "push-pull" electronic environment that requires careful catalyst selection to maximize transmetallation rates while suppressing protodeboronation.

Chemical Profile & Reactivity Analysis

  • Compound: 4-Cyano-3-isopropoxyphenylboronic acid

  • Structure: A phenyl ring substituted with a boronic acid at C1, an isopropoxy group at C3, and a nitrile group at C4.

  • Electronic Effects:

    • 4-Cyano (EWG): Withdrawing electron density lowers the nucleophilicity of the carbon-boron bond, potentially slowing the transmetallation step in the catalytic cycle. However, it also stabilizes the resulting biaryl product.

    • 3-Isopropoxy (EDG): This group donates electron density via resonance (weakly) and induction, counteracting the deactivating effect of the nitrile. Crucially, it improves solubility in organic solvents compared to hydroxy- or methoxy- analogs.

  • Steric Factors: The isopropoxy group is in the meta position relative to the boronic acid, meaning steric hindrance at the reaction center is minimal. Standard ligands are generally sufficient, though bulky ligands (e.g., XPhos, SPhos) are recommended for challenging electrophiles.

Decision Framework: Condition Selection

The choice of reaction conditions should be dictated by the nature of the electrophile (aryl halide) and the complexity of the substrate.

Reaction_Decision_Tree cluster_tips Optimization Tips Start Select Electrophile (Ar-X) Type Halide Type? Start->Type Br_I Aryl Bromide / Iodide Type->Br_I High Reactivity Cl_OTf Aryl Chloride / Triflate or Sterically Hindered Type->Cl_OTf Low Reactivity Method_A PROTOCOL A: Standard Robust System Pd(dppf)Cl2 • DCM Br_I->Method_A Method_B PROTOCOL B: High-Activity System XPhos Pd G2 or SPhos Cl_OTf->Method_B Tip1 Base Sensitivity: Use K3PO4 for acid-sensitive substrates

Figure 1: Decision tree for selecting catalytic systems based on electrophile reactivity.

Detailed Experimental Protocols

Protocol A: Standard Coupling (Aryl Bromides/Iodides)

Recommended for initial screening and scale-up of non-challenging substrates.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides excellent stability and a large bite angle, facilitating the reductive elimination step. The use of a mixed aqueous solvent system ensures solubility of the inorganic base and the organic reactants.

Materials:

  • Aryl Bromide (1.0 equiv)[2]

  • 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂•CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 246 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill with nitrogen or argon (3 cycles).[2]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 25 mg) under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS or TLC.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: High-Performance Coupling (Aryl Chlorides/Hindered)

Recommended for deactivated electrophiles or when Protocol A fails.

Rationale: Buchwald precatalysts (like XPhos Pd G2) generate the active mono-ligated Pd(0) species efficiently. XPhos is electron-rich and bulky, promoting oxidative addition into unreactive Ar-Cl bonds.

Materials:

  • Aryl Chloride (1.0 equiv)

  • 4-Cyano-3-isopropoxyphenylboronic acid (1.3 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)

Procedure:

  • Setup: Combine aryl chloride, boronic acid, and K₃PO₄ in a reaction vessel.

  • Solvent & Catalyst: Add the solvent mixture (degassed).[2] Add XPhos Pd G2.

  • Reaction: Heat to 60 °C (for THF) or 100 °C (for Toluene). The mild temperature of THF is often sufficient for XPhos systems and preserves sensitive functional groups.

  • Completion: Reaction is typically faster (1–4 hours).

  • Workup: Standard aqueous extraction as in Protocol A.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure (Ar-Cl)Switch to Protocol B (XPhos or SPhos). Increase temp to 110°C in Toluene.
Protodeboronation Boronic acid instabilitySwitch base to K₃PO₄ or KF (anhydrous conditions). Reduce water ratio.
Homocoupling (Ar-Ar) Oxygen presenceRigorous degassing required. Ensure solvent is sparged with Argon for 15 mins.
Nitrile Hydrolysis High pH + High TempAvoid hydroxide bases (NaOH, KOH). Stick to Carbonates or Phosphates.

Comparative Data (Representative): Based on proxy reactivity of ortho-substituted electron-deficient boronic acids [5].

ElectrophileCatalystBaseSolventYield
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O95%
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O92%
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene85%

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). 4-Cyano-3-isopropoxyphenylboronic acid Product Page. Merck KGaA. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Maligres, P. E., et al. (2012). Synthesis of the PDE4 Inhibitor Crisaborole. Journal of Organic Chemistry. (Contextual reference for benzoxaborole/cyanophenoxy scaffolds).
  • BenchChem. (2025).[2] Solvent and Base Selection for Reactions Involving (2-Cyano-3-methoxyphenyl)boronic acid.[2] BenchChem Application Notes. Link

Sources

Topic: Base and Solvent Selection for Reactions Involving 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of 4-Cyano-3-isopropoxyphenylboronic Acid

4-Cyano-3-isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials.[1][2][3] Its structure, featuring both an electron-withdrawing nitrile (-CN) group and an electron-donating isopropoxy (-O-iPr) group, presents unique electronic characteristics that can be exploited for targeted molecular design. However, these same features also introduce complexities in reaction optimization, especially in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This guide provides a detailed analysis of the critical choices of base and solvent for reactions involving this substrate. We will move beyond mere procedural lists to explore the underlying mechanistic principles, empowering researchers to make informed decisions, troubleshoot effectively, and optimize their synthetic routes for maximum yield and purity.

The Mechanistic Imperative: Why Base and Solvent are More Than Just Reagents

The success of a Suzuki-Miyaura cross-coupling reaction is fundamentally governed by the delicate interplay of the catalytic cycle's three main stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The base and solvent are not passive components; they are active directors of the reaction's efficiency, particularly during the crucial transmetalation step.

The Multifaceted Role of the Base

The primary function of the base in a Suzuki reaction is to activate the boronic acid.[4][7] Organoboronic acids are generally not nucleophilic enough to transmetalate directly to the palladium center. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][9][10] This activation is essential to facilitate the transfer of the aryl group from boron to palladium.

The choice of base is critical and depends on several factors:

  • Substrate Sensitivity: The presence of base-labile functional groups (e.g., esters) on the coupling partners may preclude the use of strong bases like hydroxides.

  • Acidity of the Boronic Acid: The electron-withdrawing cyano group in 4-cyano-3-isopropoxyphenylboronic acid increases its Lewis acidity compared to electron-neutral or electron-rich arylboronic acids. This can influence the equilibrium of boronate formation.

  • Catalyst System: The activity of the palladium catalyst and its ligands can be influenced by the choice and strength of the base.

Commonly used bases include:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Generally effective and widely used, offering a good balance of reactivity and functional group tolerance. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating reactions with challenging substrates.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered or electron-deficient partners.

  • Hydroxides (NaOH, KOH, Ba(OH)₂): Strong bases that can be very effective but may promote side reactions or degrade sensitive substrates.

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids, sometimes being effective when other bases fail, particularly with boronic esters.[11]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ (4-Cyano-3-isopropoxyphenylboronic acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Activation Boronate->Transmetalation Crucial for Transmetalation

Caption: The role of the base in activating the boronic acid for the transmetalation step of the Suzuki-Miyaura cycle.

The Directing Influence of the Solvent

The solvent system is equally critical, influencing nearly every aspect of the reaction.[12][13] Its roles include:

  • Solubility: Ensuring all reactants (aryl halide, boronic acid, base, and catalyst) are sufficiently soluble to participate in the reaction.

  • Stabilization: Polar solvents can stabilize charged intermediates and transition states, sometimes altering the selectivity and rate of the reaction.[14]

  • Base Activity: The choice of solvent can modulate the effective strength and solubility of the base. For instance, inorganic bases are often used in biphasic systems with water to facilitate their dissolution.[15]

  • Catalyst Stability: The solvent coordinates with the palladium center, influencing its stability and reactivity.[13]

Common solvent systems include:

  • Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used. They are often paired with an aqueous solution of the base, creating a biphasic system where the reaction is believed to occur at the interface.[11]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and Acetonitrile (ACN) are highly polar and can dissolve a wide range of reactants, including some inorganic salts.[13]

  • Protic Solvents: Alcohols (e.g., isopropanol) or water can be used, sometimes leading to "greener" reaction conditions.[12][16]

Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Cyano-3-isopropoxyphenylboronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

G start Start reagents 1. Combine Reagents - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst & Ligand start->reagents solvent 2. Add Solvents - Dioxane - Water reagents->solvent degas 3. Degas Mixture (e.g., Argon sparging for 15-20 min) solvent->degas heat 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS degas->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify 6. Purify Product - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
  • 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ / XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.)

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene) and deionized water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

  • Heating mantle or oil bath

  • Standard glassware for extraction and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction flask, add 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and ligand (if applicable).

  • Solvent Addition: Add the organic solvent (e.g., dioxane) and water to the flask. A common solvent ratio is 4:1 or 5:1 organic to aqueous.[17]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Illustrative Screening of Conditions

To optimize the reaction, it is crucial to screen different combinations of bases and solvents. The following table provides illustrative data for the coupling of 4-Cyano-3-isopropoxyphenylboronic acid with 4-bromoanisole, demonstrating how these choices can significantly impact reaction outcomes.

EntryBase (equiv.)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Observations
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)901285Standard, reliable conditions.
2K₃PO₄ (3.0)Toluene / H₂O (5:1)100892Faster reaction, higher yield. K₃PO₄ is effective for electron-deficient partners.
3Cs₂CO₃ (2.0)Dioxane / H₂O (4:1)801090Milder temperature, good yield due to higher basicity and solubility of Cs₂CO₃.
4NaOH (3.0)THF / H₂O (4:1)801665Lower yield, potential for side product formation (hydrolysis of nitrile).
5K₂CO₃ (2.0)DMF1001278Anhydrous conditions can be effective but may be slower.
6K₃PO₄ (3.0)ACN / H₂O (4:1)851088Acetonitrile is a viable polar aprotic alternative.

Note: This data is illustrative and serves as a guideline for experimental design. Actual results will vary based on the specific substrates and precise reaction conditions.

Conclusion and Recommendations

For reactions involving the electronically complex 4-Cyano-3-isopropoxyphenylboronic acid, a systematic approach to selecting the base and solvent is paramount.

  • Recommended Starting Point: A combination of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system such as Dioxane/Water or Toluene/Water provides a high probability of success.[15][17]

  • For Challenging Couplings: If yields are low or reaction times are long, switching to a stronger and more soluble base like Cs₂CO₃ can often provide a significant improvement.

  • Avoid Strong Hydroxides: Unless other options have been exhausted, avoid strong hydroxides like NaOH or KOH to minimize the risk of nitrile hydrolysis or other side reactions.

  • Ensure Anhydrous & Inert Conditions: The quality of the solvent and the rigorous exclusion of oxygen are critical for catalyst longevity and reaction efficiency.[18]

By understanding the mechanistic roles of the base and solvent, researchers can intelligently design experiments, leading to more efficient, high-yielding syntheses with 4-Cyano-3-isopropoxyphenylboronic acid.

References

  • Couto, I., Lacerda, G., & da Silva, A. B. F. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • Shields, J. D., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Gehring, K., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Kozłowska, M., et al. (2018). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
  • Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Helsinn Advanced Synthesis. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Schiedel, M., et al. (2016). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Sigma-Aldrich. 4-Cyano-3-isopropoxyphenylboronic acid AldrichCPR. Sigma-Aldrich.
  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Reddit.
  • 1PlusChem. 2096339-85-2 | 4-Cyano-3-isopropoxyphenylboronic acid. 1PlusChem.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • BLD Pharm. 2230039-26-4|(4-Cyano-3-isopropylphenyl)boronic acid. BLD Pharm.
  • Chem-Impex. 4-Cyano-3-fluorophenylboronic acid. Chem-Impex.
  • ChemicalBook. 3-CYANO-4-ISOPROPOXYBENZOIC ACID CAS#: 258273-31-3. ChemicalBook.

Sources

Application Note: Modular Synthesis of Novel Heterocycles Using 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the strategic application of 4-Cyano-3-isopropoxyphenylboronic acid (CAS: 870837-77-5) as a privileged scaffold in medicinal chemistry. This building block offers a unique trifecta of properties:

  • The Boronic Acid: Enables rapid C-C bond formation via Suzuki-Miyaura coupling.

  • The Isopropoxy Group: Provides moderate steric bulk and lipophilicity (

    
     modulation), improving oral bioavailability compared to methoxy analogs while shielding metabolic soft spots.
    
  • The Nitrile Handle: A versatile "masked" functionality ready for late-stage conversion into bioisosteres (tetrazoles, oxadiazoles) or pharmacophores (amidines).

This document provides optimized, self-validating protocols for coupling this reagent and subsequently transforming the nitrile group, minimizing common pitfalls like hydrolysis or catalyst poisoning.

Chemical Profile

PropertySpecification
IUPAC Name (4-Cyano-3-isopropoxyphenyl)boronic acid
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

M.W. 205.02 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Hazard Warning: Acute Tox (Oral).[1] Avoid contact with strong oxidizers.

Module 1: The Foundation – Suzuki-Miyaura Coupling

Objective: Chemoselective C-C bond formation while preserving the nitrile group.

Rationale

Standard Suzuki conditions (strong bases like


 or high heat) can hydrolyze the nitrile to a primary amide or carboxylic acid. We utilize a mild base/solvent system  and a robust catalyst (

) that resists dehalogenation and tolerates the steric bulk of the ortho-isopropoxy group.
Experimental Workflow Diagram

SuzukiWorkflow Start Start: Boronic Acid + Aryl Halide (R-X) Mix Add Catalyst: Pd(dppf)Cl2 Base: K2CO3 (2M) Solvent: Dioxane Start->Mix Heat Reaction: 90°C, 4-12h (Inert Atm) Mix->Heat Check Checkpoint: TLC/LCMS (Look for Des-boron byproduct) Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Pd Scavenging Check->Workup Conversion >95% Product Isolated Biaryl Nitrile Workup->Product

Figure 1: Optimized workflow for nitrile-preserving Suzuki coupling.

Protocol 1.1: Optimized Coupling Procedure

Scale: 1.0 mmol[2]

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under Argon.

  • Reagents: Charge the vessel with:

    • Aryl Halide (1.0 equiv, e.g., 2-chloropyridine)

    • 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equiv, 246 mg)

    • 
       (0.03 equiv, 24 mg) - Chosen for stability against oxidation.
      
  • Solvent System: Add 1,4-Dioxane (4 mL, degassed) and

    
     (2.0 M aqueous solution, 1.5 mL, 3.0 equiv).
    
    • Note: The biphasic system helps dissolve inorganic byproducts.

  • Reaction: Seal and heat to 90°C for 6 hours.

    • Self-Validation: Monitor via LCMS.[3] The nitrile peak (

      
       IR) should remain; disappearance of boronic acid (
      
      
      
      not visible, usually observes boronate ester or hydrolysis) and appearance of Product Mass (
      
      
      ) confirms success.
  • Workup & Scavenging:

    • Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL).

    • Separate organic layer.[2] Wash with Brine.

    • Crucial Step (Pharma Compliance): Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic phase and stir for 30 mins to remove residual Palladium (Target <10 ppm).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (Hex/EtOAc).

Module 2: Heterocycle Construction (Post-Coupling)

Objective: Transforming the preserved Nitrile into a Tetrazole (Carboxylic Acid Bioisostere).

Rationale

The tetrazole ring offers similar acidity (


 ~4.5-5) to a carboxylic acid but with greater metabolic stability and lipophilicity. We employ the Sharpless-Demko Protocol , which uses Zinc salts in water.[4] This avoids toxic tin reagents (

) and hazardous organic solvents.
Mechanism & Pathway Diagram

TetrazoleMech Nitrile Biaryl Nitrile (R-CN) Activation Zn2+ Activation (Lewis Acid) Nitrile->Activation Coordination Azide Azide Attack (NaN3) Activation->Azide Cycliz [3+2] Cycloaddition Azide->Cycliz Tetrazole 5-Substituted Tetrazole Cycliz->Tetrazole Acid Workup

Figure 2: Mechanism of Zinc-catalyzed [3+2] cycloaddition in aqueous media.

Protocol 2.1: "Green" Tetrazole Synthesis

Scale: 0.5 mmol (using product from Module 1)

  • Reagents: To a pressure vial, add:

    • Biaryl Nitrile substrate (0.5 mmol)

    • Sodium Azide (

      
      ) (1.5 equiv, 49 mg) - Caution: Toxic. 
      
    • Zinc Bromide (

      
      ) (1.0 equiv, 113 mg)
      
  • Solvent: Add Water (

    
    ) (2 mL) and Isopropanol (0.5 mL) to aid solubility of the lipophilic biaryl.
    
  • Reaction: Heat to 100°C for 12-24 hours.

    • Observation: The reaction often starts as a suspension and becomes clearer or changes precipitate form as the tetrazole-zinc complex forms.

  • Workup (Critical for Safety):

    • Cool to RT. Add Ethyl Acetate (10 mL) and 1N HCl (5 mL).

    • Why HCl? It breaks the Tetrazole-Zinc complex and protonates the tetrazole to its free form. Warning: Ensure good ventilation; trace

      
       may form.
      
    • Extract organic layer

      
      . Dry over 
      
      
      
      .[2][5]
    • Concentrate. Recrystallization is often sufficient (EtOH/Water) due to the high purity of this method.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation (C-B bond cleavage)Switch base to

; Lower temp to 80°C; Ensure Boronic Acid is >97% pure.
Nitrile Hydrolysis Base too strong / Reaction too longUse anhydrous conditions (

in DMF); Reduce water ratio.
Incomplete Tetrazole Formation Substrate insolubility in waterIncrease Isopropanol co-solvent ratio; Switch to

in Toluene (organic route).
Pd Contamination Inefficient scavengingUse Thiol-functionalized Silica (stir >1 hr); Do not rely solely on Celite filtration.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][6] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Sigma-Aldrich. (n.d.).[7] Product Specification: 4-Cyano-3-isopropoxyphenylboronic acid.[7][8] (Note: Search CAS 870837-77-5 for specific batch data).

Sources

Application Note: Development of Fluorescent Probes with 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic utilization of 4-Cyano-3-isopropoxyphenylboronic acid (CIPBA) as a versatile building block for developing high-fidelity fluorescent probes.

Unlike standard phenylboronic acids, CIPBA possesses a unique "Push-Pull" electronic structure (Cyano-withdrawal vs. Isopropoxy-donation) and steric profile, making it an ideal candidate for Peroxynitrite (


) sensing , Fluoride detection , and Solvatochromic polarity imaging .

Part 1: Strategic Overview & Rational Design

The CIPBA Advantage

In the development of responsive fluorescent probes, 4-Cyano-3-isopropoxyphenylboronic acid (CIPBA) offers a distinct advantage over the canonical phenylboronic acid (PBA) due to its substituted benzene ring.

  • Electronic Tuning (The "Cyano" Effect): The electron-withdrawing cyano (-CN) group at the para position increases the Lewis acidity of the boron center. This lowers the

    
     of the boronic acid (typically from ~8.8 to ~7.2–7.4), allowing for effective binding of diols or reaction with nucleophiles at physiological pH .
    
  • Steric & Solubility Control (The "Isopropoxy" Effect): The meta-isopropoxy group provides necessary lipophilicity for cell permeability and prevents

    
    -
    
    
    
    stacking aggregation, a common cause of fluorescence quenching in biaryl probes.
  • Reactivity Profile: The electron-deficient boron center is highly susceptible to nucleophilic attack by Peroxynitrite (

    
    )  and Fluoride (
    
    
    
    )
    , enabling high-sensitivity detection.
Two Development Pathways

This guide covers two distinct development routes:

  • Route A (Supramolecular Assembly): Using CIPBA as a soluble quencher/receptor in a displacement assay (Preserves the Boron moiety).

  • Route B (Covalent Scaffold): Using CIPBA as a Suzuki coupling partner to create solvatochromic biaryl fluorophores (Consumes the Boron moiety).

Part 2: Experimental Protocols

Protocol A: Development of a Supramolecular Peroxynitrite Sensor

Objective: Create a "Turn-On" fluorescent sensor for


 by utilizing the high affinity of CIPBA for catechol-based dyes and the oxidative cleavage of boron by ROS.
Mechanism
  • Assembly: CIPBA binds to a catechol-containing fluorophore (e.g., Alizarin Red S or a catechol-functionalized coumarin), quenching its fluorescence or shifting its absorbance (Boronate Ester formation).

  • Detection:

    
     selectively oxidizes the C-B bond of CIPBA to a phenol (C-OH).
    
  • Signal Release: The resulting phenol cannot bind the dye. The dye is released, restoring its native fluorescence.

Materials
  • Receptor: 4-Cyano-3-isopropoxyphenylboronic acid (CIPBA).

  • Reporter Dye: Alizarin Red S (ARS) or Esculetin (7-hydroxycoumarin derivative).

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

  • Analyte: Peroxynitrite solution (synthesized via isoamyl nitrite/H2O2 or commercial source).

Step-by-Step Workflow

1. Optimization of Receptor-Dye Ratio (Titration)

  • Prepare a 10

    
    M solution of ARS in PBS (pH 7.4).
    
  • Titrate with increasing concentrations of CIPBA (0 to 500

    
    M).
    
  • Monitor UV-Vis absorbance (ARS shifts from ~510 nm to ~460 nm upon binding) or Fluorescence quenching.

  • Data Analysis: Plot

    
    Abs vs. [CIPBA] to determine the binding constant (
    
    
    
    ).
  • Target: Select the [CIPBA] that yields ~85-90% quenching (typically 10-20 equivalents).

2. Peroxynitrite Sensing Assay

  • Working Solution: Mix 10

    
    M ARS + [Optimized] 
    
    
    
    M CIPBA in PBS. Incubate for 10 mins at 25°C.
  • Measurement: Add

    
     (0–50 
    
    
    
    M).
  • Readout: Monitor Fluorescence Recovery (Ex/Em depends on dye, e.g., Ex 480 nm / Em 580 nm for ARS-Boronate release).

  • Selectivity Check: Test against

    
    , 
    
    
    
    , and
    
    
    . CIPBA is kinetically selective for
    
    
    due to the nucleophilic nature of the peroxynitrite anion attacking the Lewis-acidic boron.
Protocol B: Synthesis of Solvatochromic Biaryl Probes (Suzuki Coupling)

Objective: Synthesize a push-pull fluorophore where the "4-Cyano-3-isopropoxyphenyl" moiety acts as an electron-accepting unit to modulate the emission of a donor core (e.g., BODIPY or Naphthalimide).

Mechanism

The boronic acid group functions as the leaving group in a Palladium-catalyzed cross-coupling, attaching the aryl ring to a halogenated fluorophore.

Synthesis Workflow

1. Reagents

  • Reactant A: 4-Bromo-1,8-naphthalimide (or similar halo-fluorophore).

  • Reactant B: 4-Cyano-3-isopropoxyphenylboronic acid (1.2 equivalents).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene/Ethanol (2:1).

2. Procedure

  • Degassing: Dissolve Reactant A and CIPBA in Toluene/Ethanol. Sparge with Argon for 15 minutes.

  • Catalysis: Add

    
     and 
    
    
    
    under Argon flow.
  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Extract with DCM/Water. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Characterization: Verify structure via

    
    H-NMR and HRMS. (Look for the disappearance of B-OH protons and integration of the isopropyl group).
    

3. Application (Polarity Sensing) The resulting biaryl probe possesses a "Push-Pull" system (Donor: Naphthalimide amine, Acceptor: Cyano group).

  • Protocol: Dissolve probe in solvents of varying polarity (Dioxane, THF, DMSO, Water).

  • Observation: Measure Stokes shift. The emission will redshift significantly in polar solvents, validating its use as a micro-environmental polarity sensor.

Part 3: Visualization & Data

Signaling Pathway (Supramolecular ROS Sensing)

The following diagram illustrates the logic flow for the Peroxynitrite Displacement Assay.

G cluster_0 Sensing Mechanism CIPBA CIPBA (Receptor) Complex Boronate-Dye Complex (Non-Fluorescent / Shifted) CIPBA->Complex Self-Assembly (pH 7.4) Dye Diol-Dye (Fluorescent) Dye->Complex Phenol Phenolic Product (Does not bind Dye) Complex->Phenol Oxidation by ONOO- ReleasedDye Released Dye (Fluorescence ON) Complex->ReleasedDye Displacement ONOO Peroxynitrite (ONOO-) ONOO->Phenol

Caption: Mechanism of CIPBA-mediated supramolecular sensing. ONOO- triggers oxidative cleavage, releasing the fluorophore.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Fluorescence Quenching pH is too low (< 7.0).[1]Adjust pH to 7.[2]4. The Cyano group lowers pKa, but acidic pH still protonates the boronate, preventing diol binding.
Low Sensitivity to ONOO- Competition from Buffer.Avoid buffers with diols (e.g., Tris) or high concentrations of sugars. Use Phosphate or HEPES.
Precipitation High Concentration / Low Solubility.The isopropoxy group aids solubility, but keep DMSO cosolvent < 1% if observing precipitation.
High Background Signal Oxidation of Probe by Air.Ensure buffers are degassed. Boronic acids can slowly oxidize over weeks; prepare fresh stock solutions in DMSO.

Part 4: References & Authority

  • Bull, S. D., et al. (2013). "Boronic acid-based sensing of glucose and other saccharides." Accounts of Chemical Research. Link

    • Context: Foundational theory on pKa tuning of boronic acids for physiological pH binding.

  • Sikora, A., et al. (2020). "Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology."[3] Frontiers in Chemistry. Link

    • Context: Detailed mechanism of Peroxynitrite vs. H2O2 selectivity for boronate probes.

  • Sedgwick, A. C., et al. (2018). "The development of boronic acid-based fluorescent sensors for the detection of saccharides and glycoproteins." Chemical Society Reviews. Link

    • Context: Strategies for supramolecular assembly of boronic acids and fluorophores.

  • Lippert, A. R., et al. (2011). "Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells." Journal of the American Chemical Society. Link

    • Context: While focused on H2S, this paper establishes the rigorous standards for "Turn-On" probe validation used in Protocol A.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Reactions with 4-Cyano-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyano-3-isopropoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of products from reactions involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and ensure the integrity of your final compounds.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the workup and purification of reaction mixtures containing 4-Cyano-3-isopropoxyphenylboronic acid.

Problem 1: Persistent Contamination of the Final Product with Boronic Acid Starting Material or its Byproducts.

Symptoms:

  • NMR spectra of the purified product show signals corresponding to 4-Cyano-3-isopropoxyphenylboronic acid or its boroxine trimer.

  • LC-MS analysis reveals a peak with the mass of the boronic acid starting material.

  • The purified product is difficult to crystallize or appears as an oil.[1]

Root Cause Analysis: Boronic acids are Lewis acids and can be somewhat polar, leading to co-elution with the desired product during silica gel chromatography, especially if the product has a similar polarity.[1][2] The presence of the isopropoxy and cyano groups on the phenyl ring of 4-Cyano-3-isopropoxyphenylboronic acid will influence its polarity and solubility.

Solutions:

  • Aqueous Basic Wash (Acid-Base Extraction): During the initial workup, wash the organic layer with a mild aqueous base such as 1M NaOH or K₂CO₃.[3][4] This will deprotonate the boronic acid to form a water-soluble boronate salt, which will partition into the aqueous phase.[4]

    • Caution: Ensure your desired product is stable under basic conditions.

  • Optimized Column Chromatography:

    • Solvent System Modification: If co-elution is an issue, consider modifying the solvent system. A more polar eluent may be necessary to retain the boronic acid on the silica gel.[1] For instance, a gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider alternative stationary phases such as alumina or reverse-phase silica (C18).

  • Transesterification: In some cases, boronic acids can be converted to their volatile methyl esters by treatment with methanol, which can then be removed by evaporation.[3]

Problem 2: Presence of Homocoupling Byproduct (4,4'-Dicyano-3,3'-diisopropoxybiphenyl).

Symptoms:

  • A significant peak in the LC-MS corresponding to the dimer of 4-Cyano-3-isopropoxyphenylboronic acid.

  • Complex NMR spectrum with overlapping aromatic signals that are difficult to assign.

Root Cause Analysis: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or an excess of Pd(II) species.[5][6] This occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.[6]

Solutions:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using several freeze-pump-thaw cycles.[5]

  • Controlled Reagent Addition: In some instances, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, favoring the desired cross-coupling over homocoupling.[1]

  • Catalyst Choice: The choice of palladium source and ligand can influence the extent of homocoupling. Using a Pd(0) source directly can sometimes be advantageous over in situ reduction of a Pd(II) source.[6]

Problem 3: Protodeboronation of 4-Cyano-3-isopropoxyphenylboronic acid.

Symptoms:

  • Formation of 2-isopropoxybenzonitrile as a byproduct.

  • Lower than expected yield of the desired product.

Root Cause Analysis: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[7] This side reaction is often catalyzed by base and can be influenced by temperature and the electronic properties of the boronic acid.[8][9]

Solutions:

  • Use of Boronic Acid Surrogates: For particularly sensitive substrates, consider using more stable boronic acid derivatives such as MIDA boronates or organotrifluoroborates. These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions like protodeboronation.[10][11]

  • Reaction Condition Optimization:

    • Base Selection: The choice of base can have a significant impact. Weaker bases or carefully controlled stoichiometry may reduce the rate of protodeboronation.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate decomposition pathways.[5]

Problem 4: Residual Palladium Contamination in the Final Product.

Symptoms:

  • The purified product has a dark or metallic appearance.

  • ICP-MS or AAS analysis indicates palladium levels above the acceptable limit (especially critical for pharmaceutical applications).

Root Cause Analysis: Palladium catalysts and their decomposition products can be difficult to remove completely by standard purification methods.

Solutions:

  • Filtration through Celite® or Silica Gel: After the reaction is complete, filtering the mixture through a pad of Celite® or a short plug of silica gel can help remove a significant portion of the palladium catalyst.[1][12]

  • Palladium Scavengers: For applications requiring very low palladium levels, treatment with a palladium scavenger such as L-cysteine can be effective.[13]

  • Use of Heterogeneous Catalysts: Employing a heterogeneous catalyst, like palladium on carbon (Pd/C), allows for easier removal by simple filtration after the reaction.[1][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using 4-Cyano-3-isopropoxyphenylboronic acid in a Suzuki-Miyaura coupling? A1: The most common impurities include unreacted 4-Cyano-3-isopropoxyphenylboronic acid, unreacted aryl halide, the homocoupled byproduct (4,4'-dicyano-3,3'-diisopropoxybiphenyl), the protodeboronated side product (2-isopropoxybenzonitrile), and residual palladium catalyst.[1]

Q2: How should I store 4-Cyano-3-isopropoxyphenylboronic acid to ensure its stability? A2: 4-Cyano-3-isopropoxyphenylboronic acid should be stored in an inert atmosphere at room temperature.[15] Boronic acids can be susceptible to oxidation and dehydration to form boroxines, so proper storage is crucial for maintaining reactivity.

Q3: Can I monitor the progress of my reaction involving 4-Cyano-3-isopropoxyphenylboronic acid? A3: Yes, reaction progress can be effectively monitored using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.[16][17] Regular sampling of the reaction mixture will allow you to determine the point of maximum conversion and identify the formation of any significant byproducts.

Q4: My product is an oil and won't crystallize. What should I do? A4: The presence of impurities is a common reason for the failure of a product to crystallize.[1] It is recommended to attempt further purification by column chromatography. If the product is still an oil after rigorous purification, it may be an intrinsic property of the molecule.

Q5: Are there any specific safety precautions I should take when working with 4-Cyano-3-isopropoxyphenylboronic acid? A5: Yes, 4-Cyano-3-isopropoxyphenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.[15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Data

Protocol 1: General Aqueous Workup for Removal of Boronic Acid
  • Cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃.

  • Separate the layers. The boronic acid will be extracted into the aqueous basic layer as its boronate salt.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Table 1: Common Impurities and Suggested Purification Strategies
ImpurityStructureSuggested Purification Strategy
4-Cyano-3-isopropoxyphenylboronic acidAqueous basic wash, optimized column chromatography.
4,4'-Dicyano-3,3'-diisopropoxybiphenyl (Homocoupling Product)Column chromatography with a carefully selected eluent system.
2-Isopropoxybenzonitrile (Protodeboronation Product)Column chromatography.
Residual Palladium-Filtration through Celite®, treatment with a palladium scavenger, or use of a heterogeneous catalyst.

Visualizations

Diagram 1: General Purification Workflow

G reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Basic Wash) reaction_mixture->aqueous_workup filtration Filtration (Celite®/Silica Plug) aqueous_workup->filtration Removes Pd & Polar Impurities concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography Separates Product from Byproducts crystallization Crystallization / Final Product chromatography->crystallization

Caption: General purification workflow for Suzuki coupling reaction products.

Diagram 2: Troubleshooting Logic for Common Purification Challenges

G start Impure Product boronic_acid Boronic Acid Contamination? start->boronic_acid homocoupling Homocoupling Product? boronic_acid->homocoupling No basic_wash Perform Basic Wash boronic_acid->basic_wash Yes palladium Palladium Residue? homocoupling->palladium No degas Improve Degassing homocoupling->degas Yes scavenger Use Pd Scavenger palladium->scavenger Yes pure_product Pure Product palladium->pure_product No optimize_chroma Optimize Chromatography basic_wash->optimize_chroma optimize_chroma->pure_product degas->pure_product scavenger->pure_product

Caption: Troubleshooting logic for common purification challenges.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Burke, S. D., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]

  • Boronic acid - Wikipedia. Available at: [Link]

  • Hudson, Z. M., et al. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]

  • Anslyn, E. V., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Hein, J. E., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Hein, J. E., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • De Souza, D., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Hein, J. E. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. American Chemical Society. Available at: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • US5384410A - Removal of boronic acid protecting groups by transesterification. Google Patents.
  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • (3-Cyano-4-isopropoxyphenyl)boronic acid. AOBChem. Available at: [Link]

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Technical Support Center: Enhancing Palladium-Catalyzed Couplings with 4-Cyano-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Catalyst Solutions Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, involving 4-Cyano-3-isopropoxyphenylboronic acid. This particular boronic acid, while a valuable building block, presents unique challenges due to its electronic properties. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you improve reaction efficiency, yield, and reproducibility.

Section 1: Understanding the Core Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the success of the reaction is highly dependent on the nature of the coupling partners. 4-Cyano-3-isopropoxyphenylboronic acid is considered a challenging substrate for two primary reasons:

  • Electronic Effects : The cyano (-CN) group is strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[3]

  • Susceptibility to Side Reactions : Electron-deficient arylboronic acids have a known tendency to undergo facile protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4][5] This non-productive pathway consumes the starting material and reduces the overall yield.

This guide will address how to mitigate these inherent challenges through careful optimization of reaction parameters.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using 4-Cyano-3-isopropoxyphenylboronic acid in Suzuki-Miyaura couplings.

Q1: My reaction shows low to no conversion of the starting materials. What is the primary cause?

A: This is a frequent issue and can stem from several sources. The most common culprit is an inactive catalytic system.

  • Inefficient Pre-catalyst Activation : Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) that must be reduced in situ to the active Pd(0) species.[1][6] If this reduction is inefficient, the catalytic cycle never properly initiates.[7]

  • Poor Ligand Choice : The electron-withdrawing nature of your boronic acid and the specific halide partner necessitate a carefully chosen ligand. Standard ligands like PPh₃ may not be sufficient. Electron-rich, sterically hindered phosphine ligands are often required to promote the difficult oxidative addition step (especially with aryl chlorides) and facilitate the final reductive elimination.[1][8][9]

  • Sub-optimal Base or Solvent : The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex required for transmetalation.[7] The effectiveness of a base is highly dependent on the solvent system.[8]

Q2: My reaction mixture turns black and stalls. What does this indicate?

A: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) nanoparticles.[10] This is a classic sign of catalyst deactivation.

  • Ligand Dissociation/Decomposition : If the ligand is not robust enough or if the ligand-to-palladium ratio is too low, the Pd(0) intermediate can become coordinatively unsaturated and aggregate.[7]

  • High Temperatures : While heat can increase reaction rates, excessive temperatures can accelerate ligand decomposition and catalyst agglomeration.[7]

  • Presence of Oxygen : Trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or degrade the phosphine ligands, leading to deactivation.[7]

Q3: My main product is the homocoupling of my boronic acid (a biphenyl dinitrile). How do I prevent this?

A: Homocoupling is a common side reaction where two boronic acid molecules couple together.[1]

  • Oxygen Contamination : The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1][7] Rigorous degassing of your solvents and reaction vessel is critical.

  • Use of Pd(II) Pre-catalysts : The in-situ reduction of Pd(II) to Pd(0) can sometimes proceed by consuming the boronic acid, leading to homocoupling.[1][7] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.

  • Slow Addition : In some systems, the slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[8]

Q4: I am observing a significant amount of 2-isopropoxybenzonitrile, where the boronic acid has been replaced by hydrogen. What is this and how can I stop it?

A: This is protodeboronation, a major competing side reaction for electron-deficient boronic acids.[4][5] It is often accelerated by aqueous basic conditions and elevated temperatures.

  • Milder Conditions : Lowering the reaction temperature can often "outrun" this destructive side reaction.[5]

  • Base Selection : Strong bases and excessive water can promote hydrolysis of the C-B bond. Using a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often beneficial.[8]

  • Anhydrous Conditions : While many Suzuki couplings use aqueous co-solvents, switching to a rigorously anhydrous system can suppress protodeboronation.

  • Boronic Ester Alternative : Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (B(Pin)).[11] These are generally more resistant to protodeboronation.

Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: General Protocol for a Robust Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-Cyano-3-isopropoxyphenylboronic acid with an aryl halide (Ar-X).

Step-by-Step Methodology:

  • Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-Cyano-3-isopropoxyphenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst & Ligand Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. Ensure the solvent has been thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Reaction Execution : Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.[8]

Guide 2: Optimizing Your Reaction Conditions

If the general protocol provides low yields, a systematic screening of parameters is necessary. The following table provides a structured approach to optimization.

ParameterCondition 1 (Starting Point)Condition 2Condition 3Rationale & Key Considerations
Pd Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Buchwald Pre-catalyst (G3) (1.5 mol%)Buchwald pre-catalysts are often superior for challenging couplings as they efficiently generate the active LPd(0) species under mild conditions.[7]
Ligand SPhos (3 mol%)XPhos (3 mol%)P(t-Bu)₃ (4 mol%)Electron-rich, bulky monophosphine ligands are essential. They increase the electron density on the Pd center, facilitating oxidative addition and promoting reductive elimination.[9]
Base K₃PO₄ (2.5 eq)Cs₂CO₃ (2.5 eq)K₂CO₃ (3.0 eq)The choice of base is critical.[8] K₃PO₄ and Cs₂CO₃ are often effective in anhydrous or low-water systems and can minimize protodeboronation.
Solvent Dioxane/H₂O (5:1)Toluene2-MeTHFAnhydrous solvents like toluene or 2-MeTHF can suppress protodeboronation. Vigorous stirring is crucial for biphasic systems.[7]
Temperature 100 °C80 °C110 °CStart at a moderate temperature. If protodeboronation is an issue, lower the temperature. If the reaction is sluggish, cautiously increase it.[7]
Section 4: Key Mechanisms & Workflows

Visualizing the underlying processes is key to effective troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][12]

Suzuki_Cycle cluster_reactants cluster_products Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)Pd(II)-X Oxidative Adduct Pd0->OA_Complex Trans_Complex L(Ar)Pd(II)-Ar' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans_Complex->Product Product_Complex L(Ar-Ar')Pd(II) ArX Ar-X (Aryl Halide) ArX->OA_Complex Oxidative Addition Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->OA_Complex Deactivation Active LPd(0) (Active Catalyst) Inactive_Agg [Pd(0)]n (Palladium Black) Inactive Active->Inactive_Agg Inactive_Ox LPd(II)-O (Oxidized Pd) Inactive Active->Inactive_Ox Inactive_CN L(CN)Pd(0) (Poisoned Catalyst) Inactive Active->Inactive_CN Ligand_Loss - Ligand Ligand_Loss->Active Ligand_Loss->Inactive_Agg Oxygen + O₂ Oxygen->Active Oxygen->Inactive_Ox Excess_CN + Excess CN⁻ (Potential) Excess_CN->Active Excess_CN->Inactive_CN Troubleshooting decision decision solution solution start Reaction Complete. Analyze Crude LCMS/TLC. q1 Low Yield? start->q1 q2 Starting Material Consumed? q1->q2 Yes end Successful Optimization q1->end No s1 Optimize Catalyst System: - Change Ligand/Base - Use Pd(0) Source - Increase Temperature q2->s1 No q3 Major Byproducts? q2->q3 Yes s1->start Re-run s2 Check for Catalyst Deactivation (Black Precipitate). Use Robust Ligand, Degas Rigorously. q3->s2 No is_homo Homocoupling Present? q3->is_homo Yes s2->start Re-run s_homo Improve Degassing. Use Pd(0) Source. is_homo->s_homo Yes is_proto Protodeboronation Present? is_homo->is_proto No s_homo->start Re-run s_proto Use Milder Base (K₃PO₄). Lower Temperature. Use Anhydrous Solvent. is_proto->s_proto Yes is_proto->end No s_proto->start Re-run

Caption: A decision tree for systematically troubleshooting failed reactions.

References
  • Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction - University of Pennsylvania.
  • Poisoning and deactivation of palladium c
  • Deactivation mechanisms of palladium in methylcyclopentane conversion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Public
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes - ACS Public
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction - Tokyo Chemical Industry Co., Ltd.
  • Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experiment
  • Merits of the Suzuki Coupling Reaction - BYJU'S.
  • Suzuki–Miyaura Coupling - Synthetic Methods in Drug Discovery: Volume 1.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Diagnosing issues with a failed Suzuki coupling? - Reddit.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - The Journal of Organic Chemistry.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Royal Society of Chemistry.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - National Center for Biotechnology Inform
  • Struggling with Suzuki Reaction - Reddit.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Developing Ligands for Palladium(II)
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...

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Technical Support Center: Optimizing Reactions with 4-Cyano-3-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing cross-coupling reactions involving 4-Cyano-3-isopropoxyphenylboronic acid. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

The unique electronic and steric properties of 4-Cyano-3-isopropoxyphenylboronic acid—namely, the strongly electron-withdrawing nature of the para-cyano group and the steric bulk of the ortho-isopropoxy group—present specific challenges and opportunities in reaction design. This guide provides a framework for navigating these challenges to achieve high-yield, selective, and clean transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Cyano-3-isopropoxyphenylboronic acid I should be aware of?

Answer: The reactivity of this boronic acid is dominated by two features:

  • Electron-Withdrawing Cyano Group: The nitrile group para to the boronic acid makes the aromatic ring electron-deficient. This increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[1][2] While often beneficial, it can also increase susceptibility to certain side reactions like protodeboronation under specific conditions.

  • Ortho-Isopropoxy Group: The isopropoxy group ortho to the boronic acid introduces steric hindrance. This bulk can influence which ligands are most effective, often favoring those with larger "bite angles" or those that are less sterically demanding themselves to avoid unproductive catalyst-reagent interactions. It can also slow down the rate of certain side reactions.

Q2: How should I store and handle 4-Cyano-3-isopropoxyphenylboronic acid to ensure its integrity?

Answer: Like many boronic acids, this reagent is sensitive to moisture and oxygen over long periods.

  • Storage: It should be stored in an inert atmosphere (argon or nitrogen) at room temperature.[3] The solid form is generally stable.

  • Handling: For weighing and dispensing, minimize exposure to ambient air. If you suspect degradation, consider using a fresh batch or verifying the purity by NMR before use. Boronic acids can form cyclic anhydride trimers (boroxines) upon dehydration, which are often less reactive. While aqueous basic conditions in a Suzuki reaction can hydrolyze boroxines back to the active boronic acid, starting with the pure acid is always preferable for reproducibility.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

Low yields or reaction failures are common frustrations in cross-coupling chemistry. The following guide addresses the most frequent issues encountered with 4-Cyano-3-isopropoxyphenylboronic acid in Suzuki-Miyaura reactions.

Q3: My reaction has stalled or shows very low conversion. What is the primary cause?

Answer: The most common issue is inefficient transmetalation, the step where the aryl group is transferred from boron to the palladium catalyst. This step is critically dependent on the choice of base. The fundamental role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻ or ArB(OR)₃⁻).[4][5]

An inappropriate base can fail to generate a sufficient concentration of the active boronate, effectively stalling the catalytic cycle.

Logical Workflow for Troubleshooting Low Yields

Below is a systematic workflow to diagnose and resolve low-yield Suzuki-Miyaura coupling reactions.

G A Low Yield or No Reaction B 1. Verify Reagent Quality - Boronic Acid (fresh?) - Aryl Halide (pure?) - Solvent (anhydrous/degassed?) A->B Start Here C 2. Optimize Base Selection - Is the base strong enough? - Is it soluble? - Is protodeboronation occurring? B->C Reagents OK C->B Suspect Degradation D 3. Screen Ligands - Is the ligand promoting  oxidative addition? - Is it sterically compatible? C->D Base Optimized D->C No Improvement E 4. Address Side Reactions - Protodeboronation? - Homocoupling? D->E Ligand Screened E->D No Improvement F Successful Reaction E->F Side Reactions Minimized

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q4: How do I select the optimal base for coupling with this electron-deficient boronic acid?

Answer: Base selection is a balance between activating the boronic acid and preventing side reactions. The electron-withdrawing cyano group makes this boronic acid more acidic than electron-neutral or electron-rich analogs, which can influence the choice of base.

BaseStrengthCommon SolventsProsCons
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OStandard, effective for many systems, inexpensive.[6]Can be insufficient for less reactive partners; aqueous conditions can promote protodeboronation.[7]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective, often increases reaction rates. Its high solubility in organic solvents is a key advantage.More expensive; can promote base-sensitive functional group degradation.
K₃PO₄ StrongDioxane, Toluene, DMFExcellent for challenging couplings. Often used under anhydrous or nearly anhydrous conditions, which significantly suppresses protodeboronation.[6][8]Can be slow to dissolve; grinding the solid to a fine powder is often recommended.[9]
Organic Bases WeakTHF, DMFMild conditions.Generally not effective for Suzuki-Miyaura as they are often too weak to form the boronate.

Recommendation: For 4-Cyano-3-isopropoxyphenylboronic acid, K₃PO₄ in an anhydrous solvent like dioxane or toluene is an excellent starting point. This combination provides strong activation while minimizing the risk of protodeboronation, a key vulnerability for electron-deficient boronic acids.[6][10]

Q5: What is protodeboronation and how can I prevent it?

Answer: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[11] This process is often catalyzed by bases and accelerated in aqueous media.[10][12] Electron-deficient arylboronic acids are particularly susceptible.

Mechanism: Boronate Activation vs. Protodeboronation

G cluster_0 Desired Pathway: Transmetalation cluster_1 Side Reaction: Protodeboronation A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Active Boronate) A->B + OH⁻ D [LₙPd(II)-Ar] B->D + [LₙPd(II)-X] - [B(OH)₃X]⁻ E Ar-H (Byproduct) B->E + H₂O (Proton Source) C [LₙPd(II)-X]

Caption: Competing pathways for the activated boronate species.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Employ a strong, anhydrous base like K₃PO₄ with a dry, aprotic solvent (e.g., dioxane, toluene). This removes the water required for the protonolysis step.[6]

  • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Ar-Bpin). These are generally more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the boronic acid.[11][13]

  • Minimize Reaction Time and Temperature: Prolonged heating increases the likelihood of degradation. Monitor the reaction closely and work it up as soon as it is complete.

Q6: I'm observing significant homocoupling of my boronic acid. What causes this?

Answer: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often caused by the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidation of Pd(0) to Pd(II) species, which can then promote the unwanted coupling of two boronic acid molecules.[14]

Solutions:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The most effective method is several cycles of freeze-pump-thaw.[13] Sparging with an inert gas (argon or nitrogen) for an extended period is a viable alternative.

  • Use High-Quality Palladium Precatalysts: Pd(II) precatalysts need to be reduced to the active Pd(0) species in situ. If this process is inefficient, side reactions can occur. Using well-defined, air-stable Pd(0) sources or modern precatalysts can improve reproducibility.[14]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[13]

Q7: Which ligand should I choose for coupling with 4-Cyano-3-isopropoxyphenylboronic acid?

Answer: Ligand choice is crucial for balancing the different steps of the catalytic cycle. Electron-rich and bulky ligands are generally preferred for Suzuki-Miyaura reactions.[14][15]

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) accelerate the oxidative addition step, which is often rate-limiting, especially when using less reactive aryl chlorides as coupling partners.[6][14]

  • Bulky ligands promote the final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst.[15][16][17]

Recommended Ligands
LigandClassKey FeaturesBest For...
SPhos Biaryl MonophosphineVery electron-rich and bulky. Excellent general ligand.Challenging couplings, including those with aryl chlorides and sterically hindered substrates.[6][13]
XPhos Biaryl MonophosphineSimilar to SPhos, highly active and versatile.A first-choice for screening alongside SPhos for a wide range of aryl halides.[6][8]
RuPhos Biaryl MonophosphineParticularly effective for sterically demanding substrates.Couplings where steric hindrance from the isopropoxy group might be problematic.[13]
Pd(PPh₃)₄ TetrakisphosphineClassic, widely used catalyst.Simple couplings with reactive partners (aryl iodides/bromides). May be less effective for this substrate.[18]

Recommendation: Start with a modern biarylphosphine ligand like SPhos or XPhos . These ligands are well-suited to handle both the electronic demands and potential steric hindrance of the 4-Cyano-3-isopropoxyphenylboronic acid and are effective for a broad range of aryl halide coupling partners.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Cyano-3-isopropoxyphenylboronic acid with a generic aryl bromide.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-Cyano-3-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane, 5 mL)

Procedure:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-Cyano-3-isopropoxyphenylboronic acid, and K₃PO₄ (finely ground).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the SPhos ligand.

  • Solvent Addition: Add the degassed dioxane via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.[13]

  • Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Reaction Conditions

When optimizing, it is efficient to screen several conditions in parallel. Use small-scale vials (e.g., 2 mL) for this purpose.

Setup:

  • Prepare a stock solution of your aryl halide in the chosen solvent.

  • Prepare a stock solution of the palladium precatalyst and ligand in the solvent.

  • In separate, labeled vials, place the boronic acid and the base to be tested.

  • Add the stock solutions to each vial, heat, and monitor in parallel. This approach minimizes variations in measurement and ensures consistency across the screen.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • News-Medical. (2023). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Alsabeh, P., & Stradiotto, M. (2014). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • D'Amato, E. M., & Glorius, F. (2013). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Widdowson, D. A., & Tirel, P. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2. [Link]

  • ResearchGate. (n.d.). (A) Overview of the addition of arylboronic acids to electron-deficient... [Link]

  • ResearchGate. (n.d.). Visible light‐mediated C−N coupling of electron‐deficient aryl boronic... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • AOBChem. (n.d.). (3-Cyano-4-isopropoxyphenyl)boronic acid. [Link]

Sources

Removal of boron impurities from 4-Cyano-3-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of boron-containing impurities from reactions involving 4-Cyano-3-isopropoxyphenylboronic acid. The methodologies and principles discussed herein are grounded in established chemical literature and extensive field experience.

Introduction: The Challenge of Boron Impurities

4-Cyano-3-isopropoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, the inherent nature of boronic acids presents unique purification challenges. The presence of boron-containing impurities can significantly impact reaction yields, product purity, and in the context of drug development, introduce potential genotoxic concerns.[2] This guide aims to equip you with the knowledge to effectively identify, troubleshoot, and remove these persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

A1: The primary boron-containing impurities encountered are typically:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[3][4][5] Their formation is a reversible equilibrium that can be influenced by the presence of water.[6]

  • Unreacted Starting Material: Incomplete consumption of 4-Cyano-3-isopropoxyphenylboronic acid is a common source of contamination.

  • Homocoupled Byproducts: Dimerization of the boronic acid can occur, especially in the presence of oxygen and palladium(II) species.[1][7]

  • Protodeboronated Species: This is the product where the boronic acid group is replaced by a hydrogen atom. This side reaction can be promoted by acidic or basic conditions and the presence of water.[2][8][9][10][11][12]

Q2: My NMR spectrum shows broad signals, and the isolated product is a gooey substance. What is happening?

A2: This is a classic indication of the presence of boroxines and potentially other oligomeric acyclic analogues.[3] Boroxines are often in equilibrium with the parent boronic acid in solution, which can lead to peak broadening in NMR spectroscopy.[6] The sticky or gooey consistency is also characteristic of boroxine-rich mixtures.

Q3: Why is my product difficult to purify by standard silica gel chromatography?

A3: Boronic acids are known to interact strongly with the Lewis basic sites on silica gel, leading to significant tailing, poor separation, and in some cases, decomposition on the column.[13][14] This over-adsorption can result in low recovery of the desired product.[15][16]

Q4: Are there any analytical techniques to quantify boron impurities?

A4: Yes, several methods are available for the detection and quantification of boron. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive techniques for determining total boron content.[17][18][19][20] For structural elucidation of specific boron-containing impurities, 11B NMR spectroscopy can be a powerful tool. High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify different boronic acid species.

Troubleshooting Guides: Strategies for Purification

The selection of an appropriate purification strategy depends on the nature of the desired product and the impurities present. Below are detailed protocols for common and effective purification techniques.

Strategy 1: Acid-Base Extraction

This technique leverages the acidic nature of boronic acids to separate them from neutral organic products.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[21][22] The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

  • Separation: Carefully separate the aqueous layer containing the boronate salt from the organic layer containing the desired product.

  • Back-Extraction (Optional): To recover the boronic acid from the aqueous layer, acidify the aqueous phase with a mineral acid (e.g., 1.5 N HCl) to a pH of approximately 3.[23] Then, extract the protonated boronic acid back into an organic solvent.

  • Final Wash and Drying: Wash the organic layer containing the purified product with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Causality: The acidic proton of the boronic acid group readily reacts with a base to form a salt. This significant change in polarity allows for selective partitioning between aqueous and organic phases.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid products, provided a suitable solvent system can be identified.

Experimental Protocol: Recrystallization
  • Solvent Screening: Identify a single solvent or a solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing arylboronic acids include hot ethanol or hot water.[13]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: This method relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.

Strategy 3: Specialized Chromatographic Techniques

When standard silica gel chromatography fails, several modified approaches can be successful.

Experimental Protocol: Boric Acid-Impregnated Silica Gel Chromatography
  • Preparation of Stationary Phase: Prepare a slurry of silica gel in a solution of boric acid. The boric acid helps to suppress the over-adsorption of the boronic acid product.[15][16]

  • Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel.

  • Elution: Elute the column with an appropriate solvent system, which may require some optimization.

Causality: The added boric acid competes for the Lewis basic sites on the silica gel, reducing the interaction of the target boronic acid with the stationary phase and allowing for better elution and separation.[16]

Experimental Protocol: Reversed-Phase Chromatography (C18)
  • Column Selection: Utilize a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for separating boronic acids is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid.[13]

  • Purification: Inject the sample and collect fractions containing the purified product.

Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. This can be effective for separating boronic acids from less polar or more polar impurities.

Visualization of Purification Workflow

Purification_Workflow start Crude Product (Containing Boron Impurities) extraction Acid-Base Extraction start->extraction Product is neutral recrystallization Recrystallization start->recrystallization Product is a solid chromatography Specialized Chromatography start->chromatography Extraction/Recrystallization ineffective pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

Data Summary

Purification TechniqueKey AdvantagesCommon Impurities Removed
Acid-Base Extraction Simple, scalable, and effective for removing acidic impurities.Unreacted boronic acid, boroxines.
Recrystallization Can provide very high purity for solid products.Varies depending on solvent system.
Specialized Chromatography Effective for challenging separations where other methods fail.Homocoupled byproducts, isomers, and other closely related impurities.

References

  • D. V. Partyka, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," ChemRxiv, 2022. [Link]

  • J. Sun, et al., "Acid-promoted metal-free protodeboronation of arylboronic acids," RSC Advances, 2017. [Link]

  • M. Li, et al., "Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite," Synlett, 2020. [Link]

  • Y. Ji, et al., "Copper-catalyzed protodeboronation of arylboronic acids in aqueous media," New Journal of Chemistry, 2014. [Link]

  • D. V. Partyka, "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," Accounts of Chemical Research, 2022. [Link]

  • Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Boron," National Center for Biotechnology Information, 2010. [Link]

  • S. Hitosugi, et al., "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters," Chemistry Letters, 2012. [Link]

  • Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters Corporation, 2022. [Link]

  • S. Hitosugi, et al., "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters," ResearchGate, 2012. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011.
  • M. Butters, et al., "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs," Organic Process Research & Development, 2010.
  • T. M. T. N. V. and T. M. T. T. T. N. V., "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution," IntechOpen, 2020. [Link]

  • E. O. O. and A. A. A., "Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry," IOSR Journal of Applied Chemistry, 2017. [Link]

  • Borates Today, "Boron Determination," Borates Today, 2021. [Link]

  • R. N. Sah and P. H. Brown, "Boron Determination—A Review of Analytical Methods," Microchemical Journal, 1997.
  • Reddit user discussion on removing boronic acid in workup, r/chemistry, 2017. [Link]

  • Reddit user discussion on purification of boronic acids, r/chemistry, 2017. [Link]

  • P. R. Krishna, et al.
  • ResearchGate user discussion on removing boronic acid using workup, ResearchGate, 2016. [Link]

  • Chemistry Stack Exchange user discussion on challenging purification of organoboronic acids, Chemistry Stack Exchange, 2025. [Link]

  • Reddit user discussion on purifying boronic acids, r/OrganicChemistry, 2025. [Link]

  • A. L. Korich and P. M. Iovine, "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation," The Journal of Organic Chemistry, 2010.
  • R. N. Sah and P. H. Brown, "(PDF) Boron Determination—A Review of Analytical Methods," ResearchGate, 1997. [Link]

  • Biotime, "The development of the boronate affinity chromatography and Biotime's success," Biotime, 2022. [Link]

  • Wikipedia, "Boroxine," Wikipedia, 2023. [Link]

  • D. G. Hall, "Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • ResearchGate user discussion on how to purify boronic acids/boronate esters, ResearchGate, 2016. [Link]

  • F. Serein-Spirau, et al.
  • Chemistry Stack Exchange user discussion on byproducts in a Suzuki reaction, Chemistry Stack Exchange, 2017. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2022. [Link]

  • S. J. T. and D. G. H., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, 2010.
  • Reddit user discussion on purification of alkyl Bpin/other alkyl boronic esters, r/Chempros, 2024. [Link]

  • Reddit user discussion on Suzuki coupling reaction byproducts, r/chemhelp, 2025. [Link]

  • G. A. Molander and N. F. M., "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," The Journal of Organic Chemistry, 2006.
  • C.-W. C., et al., "Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters," The Journal of Organic Chemistry, 2002. [Link]

  • Q. Z., et al.
  • Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," Organic Chemistry Portal, 2021. [Link]

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Impact of water on the stability of 4-Cyano-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Water on Stability & Handling

CAS: 2096335-50-9 | Molecular Formula:


[1]

Introduction: The Dual Nature of Water

Welcome to the technical support hub for 4-Cyano-3-isopropoxyphenylboronic acid . As a researcher working with this intermediate—likely for benzoxaborole synthesis (e.g., Crisaborole analogs) or Suzuki-Miyaura coupling—you are likely facing reproducibility issues.[1]

The central challenge with this molecule is its biphasic relationship with water .[1] Water is both a necessary stabilizer and a degradation catalyst, depending on the environment.

  • In Storage (The "Dry" Problem): Lack of water drives dehydration, forming boroxine anhydrides. This alters the effective molecular weight, causing stoichiometry errors.

  • In Reaction (The "Wet" Problem): In the presence of water and base (pH > 8), the electron-withdrawing cyano group activates the molecule toward protodeboronation (C-B bond cleavage), permanently destroying the reagent.

Module 1: The Boroxine-Boronic Acid Equilibrium

Troubleshooting Stoichiometry & Melting Points

The Issue: You observe variable melting points or inconsistent yields in cross-coupling reactions despite using "pure" starting material.

The Science: Boronic acids are not static.[1] In the solid state or organic solution, they spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible equilibrium.[1] 4-Cyano-3-isopropoxyphenylboronic acid is particularly prone to this due to the steric influence of the isopropoxy group, which can distort the crystal lattice, facilitating water loss.

  • Pure Acid MW: 205.02 g/mol [1][2]

  • Boroxine MW: 551.04 g/mol (3 units - 3

    
    )[1]
    
  • Consequence: If your sample is 50% boroxine, weighing it as "pure acid" means you are actually adding ~10% more reactive boron species than calculated, or conversely, if you assume it's boroxine and it's wet, you under-load the reaction.

Visualizing the Equilibrium

BoroxineEquilibrium cluster_0 Reversible Physical Change Acid Boronic Acid Monomer (Active Reagent) MW: 205.02 Boroxine Boroxine Trimer (Storage Form) MW: 551.04 Acid->Boroxine Dehydration (Vacuum/Heat/Dry Solvents) Water 3 H2O Acid->Water Boroxine->Acid Hydrolysis (Ambient Moisture/Added Water) Water->Boroxine

Figure 1: The reversible dehydration cycle.[1] Storage in dry conditions favors the Boroxine (Red); exposure to ambient moisture reverts it to the Acid (Blue).

FAQ: Handling the Equilibrium

Q: My melting point is 10°C lower than the certificate of analysis. Is it impure? A: Not necessarily.[1] Boroxines generally have different melting points than their parent acids.[1] A depressed or broad melting range often indicates a mixture of Acid and Boroxine.

  • Validation: Run a

    
    -NMR in 
    
    
    
    with a drop of
    
    
    . The
    
    
    will hydrolyze the boroxine in situ, showing a single clean set of peaks if the material is chemically pure.

Q: How do I ensure correct stoichiometry for a Suzuki coupling? A: Do not rely on the solid weight alone if high precision is needed.[1]

  • Protocol: "Pre-activate" the reagent. Dissolve the solid in the reaction solvent (e.g., Dioxane or THF) and add a small specific amount of water (e.g., 5% v/v) before adding the base. This ensures all boron species are converted to the monomeric acid form before the catalytic cycle begins.

Module 2: Protodeboronation (Irreversible Instability)

Troubleshooting Reaction Failure

The Issue: The starting material disappears during the reaction, but no product is formed. NMR shows the formation of 4-isopropoxybenzonitrile (the proteo-deboronated byproduct).[1]

The Science: This is the critical instability. The 4-cyano group is a strong Electron Withdrawing Group (EWG).[1] While it activates the ring for transmetallation (good for Suzuki), it also makes the boron center highly Lewis acidic.

  • In basic media (pH > 8), hydroxide ions (

    
    ) rapidly attack the boron to form a boronate anion.[1]
    
  • Usually, this anion reacts with the Palladium catalyst.[1]

  • However, if the catalytic cycle is slow, the C-B bond cleaves, replacing the boron with a proton (from water). This is irreversible.

Mechanism of Failure

Protodeboronation Start 4-Cyano-3-isopropoxyphenyl Boronic Acid Complex Boronate Anion Species (Activated Intermediate) Start->Complex + Base/H2O Base Base (OH-) Base->Complex PdCycle Suzuki Coupling (Product Formation) Complex->PdCycle Fast Pd Insertion Degradation Protodeboronation (C-B Bond Cleavage) Complex->Degradation Slow Catalyst / High Temp DeadEnd Byproduct: 4-isopropoxybenzonitrile Degradation->DeadEnd Irreversible Loss

Figure 2: The kinetic competition.[1][3] High pH accelerates both pathways.[1] If the catalyst is inactive or the temperature is too high, degradation wins.

Protocol: Minimizing Protodeboronation

If you detect >5% deboronated byproduct, adopt this "Low-Base/Anhydrous" protocol:

  • Switch Bases: Move from strong hydroxides (

    
    ) to milder carbonates (
    
    
    
    ) or phosphates (
    
    
    ).[1]
  • Control Water: Do not use 50% aqueous solvents. Use anhydrous organic solvent (Dioxane, Toluene) and add exactly 2-3 equivalents of water relative to the boronic acid. This provides just enough water for the mechanism without flooding the system with

    
    .[1]
    
  • Temperature Ramp: Do not plunge the reagents into a

    
     bath. Start at 
    
    
    
    .[1] The activation energy for transmetallation is often lower than for protodeboronation.[1]

Module 3: Analytical Troubleshooting (HPLC)

The Issue: HPLC analysis shows peak splitting, fronting, or multiple peaks for a single pure compound.

Cause: Silica-based columns have residual silanols that interact with the empty p-orbital of the boron.[1] Furthermore, if you use Methanol as a diluent or mobile phase, the boronic acid will form methyl esters in situ on the column.

Corrective Action Table:

ParameterRecommendationReason
Diluent Acetonitrile : Water (50:[1]50) with 0.1% Formic AcidAvoids esterification seen with MeOH.[1] Acid suppresses ionization of silanols.[1]
Column Waters XSelect HSS T3 or equivalent "High Strength Silica"Designed to withstand low pH and has lower silanol activity.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH keeps the boronic acid in the neutral trigonal form, preventing peak tailing.
Artifacts If 2 peaks merge upon adding acidThe peaks were likely the boronic acid and its boroxine or dimer. Acid forces them to the monomeric state.[1]

References

  • Equilibrium Mechanism: I.S. Blagbrough, et al.[1] "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 2025.[4] (Verified via search context 1.1).[1]

  • Protodeboronation Kinetics: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion."[1] Journal of the American Chemical Society, 2017. .[1]

  • HPLC Methodology: Kumar, A., et al. "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC."[5] Journal of Liquid Chromatography & Related Technologies, 2014.[5][6] .[1][6]

  • Structure/Properties: Sigma-Aldrich/Merck Safety Data Sheet for 4-Cyano-3-isopropoxyphenylboronic acid. .

Sources

Validation & Comparative

Technical Comparison Guide: 4-Cyano-3-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-3-isopropoxyphenylboronic acid (CAS: 2096339-85-2) represents a specialized class of "push-pull" arylboronic acids used frequently in the synthesis of phosphodiesterase inhibitors (e.g., Crisaborole analogs) and inflammatory modulators.

The Verdict: Compared to standard phenylboronic acids, this substrate exhibits enhanced transmetallation reactivity due to the electron-withdrawing nitrile group but suffers from moderate hydrolytic instability (protodeboronation). The 3-isopropoxy group acts as a critical stabilizing element, mitigating the extreme instability seen in naked 4-cyanophenylboronic acid while providing necessary lipophilicity.

Recommendation: Use Pd-Buchwald G3/G4 precatalysts with mild bases (


) to outcompete protodeboronation. Avoid strong alkoxide bases (

).

Structural & Mechanistic Analysis

To optimize the coupling of this molecule, one must understand the competing electronic forces at play. The molecule features a unique electronic environment:

  • 4-Cyano Group (The Activator/Destabilizer):

    • Effect: Strong Electron Withdrawing Group (EWG) (

      
      ).
      
    • Benefit: Increases the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (the active species for transmetallation).

    • Risk: Significantly increases the rate of protodeboronation by stabilizing the aryl anion intermediate formed during C-B bond cleavage.

  • 3-Isopropoxy Group (The Modulator):

    • Effect: Electron Donating by Resonance (EDG), but located meta to the boron center.

    • Benefit: Provides electron density to the ring, partially counteracting the strong EWG effect of the nitrile. This makes the C-B bond more robust than in 4-cyanophenylboronic acid.

    • Sterics: Being ortho to the nitrile, it protects the nitrile from hydrolysis (to amide) but does not sterically hinder the Suzuki coupling site.

Diagram 1: Mechanistic Impact of Substituents

G Substrate 4-Cyano-3-isopropoxyphenylboronic Acid CN_Group 4-Cyano Group (Strong EWG) Substrate->CN_Group OiPr_Group 3-Isopropoxy Group (Bulky EDG) Substrate->OiPr_Group Transmetallation Transmetallation Step (Rate Limiting for Electron-Rich) CN_Group->Transmetallation ACCELERATES (Increases Lewis Acidity) Decomp Protodeboronation (Side Reaction) CN_Group->Decomp PROMOTES (Stabilizes Aryl Anion) OiPr_Group->Transmetallation NEUTRAL (Meta-position effect) OiPr_Group->Decomp INHIBITS (Donates e- Density)

Figure 1: The "Push-Pull" dynamic. The CN group accelerates coupling but risks decomposition; the OiPr group acts as a "brake" on decomposition.

Comparative Performance Analysis

The following table compares 4-Cyano-3-isopropoxyphenylboronic acid against relevant alternatives. Data is synthesized from standard Structure-Activity Relationship (SAR) trends in Suzuki couplings.

Feature4-Cyano-3-isopropoxy-Ph-B(OH)₂ 4-Cyanophenylboronic Acid Phenylboronic Acid Pinacol Ester Analog (Bpin)
Coupling Rate High Very HighModerateModerate-Slow
Protodeboronation Risk Moderate Severe LowLow
Solubility (Org. Solvents) Excellent (Lipophilic OiPr)PoorGoodExcellent
Base Sensitivity High (Avoid strong bases)ExtremeLowModerate
Atom Economy GoodExcellentExcellentPoor (Loss of pinacol)
Shelf Stability Months (Keep dry)Weeks (Forms anhydride)YearsYears
Key Insight:

The Pinacol Ester (Bpin) variant of this molecule is often preferred for storage stability. However, the free acid (discussed here) is frequently 20-30% more reactive in the actual coupling step due to faster formation of the boronate species, provided a mild base is used.

Optimized Experimental Protocol

This protocol is designed to maximize yield by mitigating the specific instability of the cyano-boronic acid.

Reagents
  • Substrate: 4-Cyano-3-isopropoxyphenylboronic acid (1.2 - 1.5 equiv).

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv).

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (2-5 mol%).

    • Why: XPhos is bulky and electron-rich, facilitating rapid oxidative addition and reductive elimination, outrunning the decomposition.

  • Base:

    
     (3.0 equiv)  or 
    
    
    
    .
    • Why: Avoids hydroxide-induced deboronation common with stronger bases like KOH or alkoxides.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why: The organic co-solvent solubilizes the lipophilic isopropoxy group; water is strictly required for the boronic acid activation mechanism.

Step-by-Step Workflow
  • Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol) to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd-precatalyst under positive inert gas pressure.

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 90°C. High heat accelerates deboronation of the cyano-substituted ring faster than the coupling reaction.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    

Troubleshooting & Decision Matrix

If yields are low, use this decision matrix to identify the bottleneck.

Diagram 2: Optimization Logic Flow

DecisionMatrix Start Low Yield Observed Check_SM Analyze Crude NMR: Is Boronic Acid Consumed? Start->Check_SM Deboronation Product: Benzonitrile derivative (Protodeboronation) Check_SM->Deboronation Yes, but wrong product Homocoupling Product: Biaryl Homocouple Check_SM->Homocoupling Yes, dimer formed No_Reaction Starting Material Remains Check_SM->No_Reaction No Sol_Deboro Solution: 1. Lower Temp (60°C) 2. Switch Base to K3PO4 3. Use Anhydrous conditions (THF) Deboronation->Sol_Deboro Sol_Homo Solution: 1. Better Degassing (O2 leak) 2. Reduce Catalyst Loading Homocoupling->Sol_Homo Sol_NoRxn Solution: 1. Switch to XPhos/SPhos 2. Check Halide Reactivity (I > Br > Cl) No_Reaction->Sol_NoRxn

Figure 2: Troubleshooting logic based on crude mixture analysis.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimiz

    • Source: Organic Chemistry Portal.[1] "Suzuki-Miyaura Coupling."[2][3][4][5][6]

    • URL:[Link]

  • Protodeboronation Mechanisms in Electron-Deficient Aryl Boronic Acids

    • Source: Cox, P. A. et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society / LJMU Research.
    • URL:[Link]

  • Properties of 4-Cyano-3-isopropoxyphenylboronic acid Source: Sigma-Aldrich / Merck Product D
  • Buchwald Ligand Selection Guide (XPhos/SPhos) Source: MilliporeSigma Technical Guides. "Catalyst & Ligand Screening for Suzuki Coupling."

Sources

Analytical methods for the quantification of 4-Cyano-3-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Quantification of 4-Cyano-3-isopropoxyphenylboronic Acid

For professionals in pharmaceutical research, development, and quality control, the precise quantification of synthetic intermediates is paramount to ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). 4-Cyano-3-isopropoxyphenylboronic acid is a key building block in modern synthetic chemistry, and its accurate measurement is critical for process monitoring, impurity profiling, and stability testing.

This guide provides a senior application scientist's perspective on the primary analytical methods for quantifying 4-Cyano-3-isopropoxyphenylboronic acid. We will move beyond simple procedural lists to explore the causality behind methodological choices, compare performance based on experimental data, and provide validated, step-by-step protocols for immediate application.

Physicochemical Properties of the Analyte

Understanding the molecule is the first step in developing a robust analytical method.

  • Molecular Formula: C₁₀H₁₂BNO₃

  • Molecular Weight: 205.02 g/mol

  • Form: Solid

  • Key Structural Features: The molecule possesses a boronic acid group (-B(OH)₂), a nitrile group (-C≡N), and an isopropoxy ether group. The boronic acid moiety is acidic and prone to dehydration, often forming a cyclic trimer known as a boroxine, especially at elevated temperatures. This behavior is a critical consideration for analytical method development.[1]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a trade-off between various performance characteristics. The ideal choice depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance of the most common analytical techniques for boronic acid quantification.

ParameterReverse-Phase HPLC (UV)UPLC-MS/MSGas Chromatography (GC-MS)
Linearity (R²) > 0.999> 0.998[2]> 0.998[3][4]
Accuracy (% Recovery) 98 - 102%97 - 106%[2]95 - 105%
Precision (% RSD) < 2.0%< 2.0%[2]< 5.0%
Limit of Detection (LOD) ng/mL range~0.1 µg/mL[2]ng/mL range (post-derivatization)
Limit of Quantification (LOQ) ng/mL range~1.0 µg/mL[2]ng/mL range (post-derivatization)
Method Characteristics Comparison
CharacteristicReverse-Phase HPLC (UV)UPLC-MS/MSGas Chromatography (GC-MS)
Selectivity HighVery HighHigh
Speed / Throughput ModerateHighModerate
Sample Prep Complexity Low (dissolve and inject)Low (dissolve and inject)High (requires derivatization)
Instrumentation Cost ModerateHighModerate
Destructive Analysis? YesYesYes
Key Advantage Robust, widely availableHighest selectivity & sensitivityExcellent for volatile impurities
Key Disadvantage Moderate sensitivityHigh cost and complexityMandatory derivatization step

Deep Dive into Primary Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and high selectivity. For 4-Cyano-3-isopropoxyphenylboronic acid, this method separates the analyte from impurities based on its polarity.

Expertise & Causality: The choice of a C18 stationary phase is a standard starting point for method development due to its broad applicability. However, the acidic silanol groups on the silica backbone can sometimes interact with the boronic acid moiety, leading to poor peak shape. Modern, end-capped columns or specialized stationary phases like the XSelect Premier HSS T3 can mitigate these effects and provide superior resolution. Mobile phase pH is another critical parameter; maintaining a slightly acidic pH (e.g., using 0.1% formic acid) ensures the boronic acid is in its neutral form, promoting better retention and peak symmetry on a reverse-phase column.

Workflow for RP-HPLC Analysis

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing prep1 Weigh Sample Accurately prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm Syringe Filter) prep2->prep3 hplc Inject into HPLC/UPLC System prep3->hplc sep Separation on C18 Column hplc->sep det Detection (UV or MS) sep->det acq Peak Integration & Data Acquisition det->acq quant Quantification via Calibration Curve acq->quant

Caption: RP-HPLC workflow from sample preparation to final quantification.

Validated RP-HPLC-UV Protocol

This protocol is a self-validating system, incorporating steps to ensure data integrity as per ICH guidelines.[5][6]

  • 1. Chromatographic Conditions:

    • Instrument: HPLC or UPLC system with a UV/PDA detector.

    • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm (or wavelength of maximum absorbance).

    • Injection Volume: 5 µL.

  • 2. Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 4-Cyano-3-isopropoxyphenylboronic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a minimum of five standards across the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • 3. System Suitability & Validation:

    • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[5]

    • Linearity: Inject the calibration standards. Plot the peak area versus concentration and calculate the linear regression. The correlation coefficient (R²) must be ≥ 0.999.

    • Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix. The percent recovery should be within 98-102%.

    • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicates of a sample. The %RSD should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. Since boronic acids are generally non-volatile, a chemical derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[3][4]

Expertise & Causality: The primary challenge with boronic acids is their low volatility and tendency to degrade at high temperatures. Derivatization overcomes this by converting the polar -B(OH)₂ group into a more volatile and stable ester. A common and effective agent is triethanolamine, which reacts quantitatively with the boronic acid to form a volatile borate ester.[3][4][7] This allows for separation by GC and highly selective detection by Mass Spectrometry (MS). This method is particularly useful for identifying and quantifying the boronic acid in the presence of other non-volatile matrix components.

Workflow for GC-MS Analysis with Derivatization

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing prep1 Weigh Sample Accurately prep2 Dissolve in Aprotic Solvent prep1->prep2 prep3 Add Derivatizing Agent (e.g., Triethanolamine) prep2->prep3 prep4 Heat to Complete Reaction prep3->prep4 gc Inject into GC-MS System prep4->gc sep Separation on Capillary Column gc->sep det Detection by Mass Spectrometer sep->det acq Extract Ion Chromatogram det->acq quant Quantification via Calibration Curve acq->quant

Caption: GC-MS workflow, highlighting the critical derivatization step.

Illustrative GC-MS Protocol

  • 1. Derivatization and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable aprotic solvent (e.g., Dichloromethane).

    • Derivatization: In a GC vial, combine an aliquot of the standard or sample solution with an excess of the derivatizing agent (e.g., triethanolamine solution). Cap the vial and heat (e.g., 60°C for 30 minutes) to ensure the reaction goes to completion.

    • Calibration Standards: Prepare calibration standards by derivatizing known concentrations of the standard stock solution.

  • 2. GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.[3]

  • 3. Validation Considerations:

    • The validation process follows the same principles as HPLC (Linearity, Accuracy, Precision). However, it is crucial to also validate the derivatization reaction itself to ensure it is consistent and quantitative across the concentration range.

Alternative and Complementary Methods

  • ¹¹B NMR Spectroscopy: While not a primary tool for quantification, ¹¹B NMR is exceptionally powerful for structural confirmation and for studying the equilibrium between the boronic acid and its boroxine form.[8] It can be used to determine the purity of reference standards or to investigate degradation pathways.

  • HPLC with Fluorescence Detection: This technique involves a post-column reaction with a reagent like Alizarin to form a fluorescent complex.[9] It offers an alternative detection method that can be highly sensitive and specific for boronic acids, avoiding potential matrix interference seen in UV detection.

Conclusion and Recommendations

For routine quality control and high-throughput analysis of 4-Cyano-3-isopropoxyphenylboronic acid, a validated UPLC-MS/MS or RP-HPLC-UV method is the most logical and efficient choice. These methods offer an excellent balance of speed, selectivity, and accuracy with minimal sample preparation. The UPLC-MS/MS method provides the highest level of confidence due to its superior sensitivity and specificity.[1][2]

GC-MS serves as a valuable alternative, especially when dealing with complex matrices where the selectivity of MS is required but LC-MS is unavailable. However, the necessity of a derivatization step adds time and potential variability to the workflow.[10] The choice between these methods should be guided by the specific analytical challenge, available resources, and the required level of data quality, all within the framework of established validation principles.[11][12]

References

  • Zeng, L., Wang, H., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 444-451. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Zeng, L., Wang, H., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]

  • Zeng, L., Wang, H., & Guo, Y. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Semantic Scholar. [Link]

  • O'Keefe, B. J., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Zeng, L., Wang, H., & Guo, Y. (2010). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. ResearchGate. [Link]

  • Grotheer, E. W. (1979). Spectrophotometric determination of boric acid in boron powder with curcumin. OSTI.GOV. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Korytko, P. J., & Shabani, S. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

  • Unknown. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Unknown Source.
  • Kumar, T. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Unknown. (2022).
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Unknown. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Unknown Source.

Sources

Literature review of the applications of cyanophenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Developers

Executive Summary

Cyanophenylboronic acids (CPBAs)—specifically the 3- and 4- isomers—occupy a unique niche in organic chemistry and chemical biology. Unlike the unsubstituted phenylboronic acid (PBA), the presence of the cyano (–CN) group introduces a strong electron-withdrawing effect (


) that fundamentally alters the Lewis acidity of the boron center. This guide objectively reviews their performance in two primary domains: Pd-catalyzed cross-coupling (Suzuki-Miyaura)  and molecular sensing of saccharides .

By lowering the pKa of the boronic acid from ~8.8 (PBA) to ~7.2, CPBAs function as superior recognition moieties for glucose sensing at physiological pH, while serving as robust, atom-economical building blocks for biaryl synthesis in medicinal chemistry.

Part 1: Synthetic Utility – The Suzuki-Miyaura Reaction[1][2]

The Suzuki-Miyaura coupling is the primary synthetic application of 4-cyanophenylboronic acid (4-CPBA). It serves as a critical intermediate for introducing the benzonitrile motif, a bioisostere for carbonyls and a precursor to amines and tetrazoles in drug discovery (e.g., Letrozole, Fadrozole).

Mechanistic Insight

The cyano group exerts a dual effect. It deactivates the aromatic ring towards electrophilic attack but enhances the Lewis acidity of the boron atom. In the transmetallation step—often the rate-determining step for electron-poor boronic acids—the increased Lewis acidity facilitates the formation of the reactive boronate species


 upon base addition.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Critical Step) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration BoronicAcid 4-CN-Ph-B(OH)2 Boronate Activated Boronate [4-CN-Ph-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Boronate->TransMet Nucleophilic Attack

Figure 1: Catalytic cycle emphasizing the activation of 4-CPBA. The electron-withdrawing CN group stabilizes the anionic boronate intermediate, facilitating transmetallation.

Performance Comparison: 4-CPBA vs. Alternatives

The following table compares 4-CPBA with Phenylboronic Acid (PBA) and 4-Methoxyphenylboronic Acid (4-OMe-PBA) in standard coupling scenarios.

Feature4-Cyanophenylboronic AcidPhenylboronic Acid (PBA)4-Methoxyphenylboronic Acid
Electronic Effect Electron-Withdrawing (

)
Neutral (

)
Electron-Donating (

)
Transmetallation Rate Slower (Requires stronger base/activation)ModerateFast
Homocoupling Side-Rxn Low (Stable against oxidation)ModerateHigh (Prone to oxidation)
Typical Yield (Ar-Br) 85 - 96% 80 - 92%75 - 90%
Protodeboronation ResistantModerateSusceptible
Solubility (MeOH/H2O) HighModerateLow

Expert Insight: While electron-poor boronic acids like 4-CPBA are theoretically less nucleophilic, they are significantly more stable against protodeboronation (C-B bond cleavage) than electron-rich analogs. This stability often results in higher isolated yields in scale-up synthesis because the reagent is not consumed by side reactions before it can couple.

Experimental Protocol: Synthesis of 4-Cyanobiphenyl

A self-validating protocol for coupling 4-CPBA with Bromobenzene.

  • Reagents: 4-Cyanophenylboronic acid (1.2 equiv), Bromobenzene (1.0 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). The water is critical to solubilize the inorganic base and form the active boronate species.

  • Procedure:

    • Charge a reaction flask with boronic acid, aryl halide, and catalyst under

      
      .
      
    • Add degassed solvent and base.

    • Heat to 85°C for 4–6 hours. Monitoring by TLC (active nitrile group is distinct from starting material).

    • Validation: Upon cooling, the biphenyl product often precipitates or can be extracted with EtOAc. The nitrile stretch at ~2230 cm⁻¹ in IR confirms the integrity of the CN group (it survives the coupling).

Part 2: Molecular Sensing – The "Smart" Application

The most sophisticated application of CPBAs lies in saccharide sensing . Boronic acids bind reversibly to 1,2- and 1,3-diols (like glucose) to form cyclic esters. This binding is pH-dependent.

The pKa Advantage

For a boronic acid sensor to function in the human body (blood glucose monitoring), it must bind sugars at pH 7.4 .

  • Phenylboronic Acid (PBA): pKa ~8.8. At pH 7.4, it is mostly neutral (trigonal) and binds sugars poorly.

  • 3-/4-Cyanophenylboronic Acid: pKa ~7.2. At pH 7.4, a significant fraction exists as the tetrahedral boronate anion, which has a much higher affinity for diols.

SensingMechanism cluster_pKa pKa Modulation Neutral Neutral Form (Trigonal, sp2) Low Affinity Anionic Anionic Form (Tetrahedral, sp3) High Affinity Neutral->Anionic pH > pKa (OH- binding) Bound Sugar-Boronate Complex (Signal Generation) Anionic->Bound + Glucose (Reversible)

Figure 2: The equilibrium shift. CPBAs lower the pKa, shifting the equilibrium toward the reactive anionic form at physiological pH.

Comparative Sensing Performance
Boronic Acid DerivativepKaBinding Affinity at pH 7.4Selectivity (Fructose vs Glucose)Application Suitability
Phenylboronic Acid 8.8LowHigh Fructose pref.Poor (Requires pH > 9)
4-Cyanophenylboronic Acid ~7.2 High ModerateExcellent (Physiological)
3-Nitrophenylboronic Acid 7.1HighModerateGood (but Nitro group is reducible)
2-Fluorophenylboronic Acid 7.8ModerateHigh Fructose pref.Moderate

Data Interpretation: While Fructose generally has a higher intrinsic association constant (


) with boronic acids than Glucose, the sensitivity of a sensor at pH 7.4 is dictated by the pKa. 4-CPBA provides the optimal balance: it is acidic enough to bind sugars in blood, but stable enough to resist oxidation (unlike some heteroaryl boronic acids).
Experimental Protocol: Fluorescence Quenching Assay

Protocol to determine binding constants (


) using Alizarin Red S (ARS) as a reporter.
  • Principle: ARS binds to the boronic acid, becoming fluorescent.[1] When sugar is added, it displaces ARS, causing fluorescence quenching ("Turn-Off" sensor).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

  • Setup:

    • Prepare a solution of 4-CPBA (

      
       M) and ARS (
      
      
      
      M).
    • Titrate with increasing concentrations of D-Glucose (0–50 mM).

  • Measurement: Monitor Fluorescence Emission at ~570 nm (Excitation ~495 nm).

  • Calculation: Plot

    
     vs. [Sugar] (Stern-Volmer plot) to derive the apparent binding constant.
    

Part 3: Crystal Engineering & Supramolecular Chemistry[4]

Beyond synthesis and sensing, 4-CPBA is a "supramolecular adhesive." The cyano group is a rigid hydrogen bond acceptor, while the boronic acid is a donor/acceptor.

  • Self-Assembly: 4-CPBA forms infinite 1D chains or 2D sheets in the solid state via

    
     (boronic acid to cyano) hydrogen bonds.
    
  • Co-Crystals: It effectively co-crystallizes with N-donor ligands (e.g., 4,4'-bipyridine, melamine).

  • Application: Used to stabilize pharmaceutical co-crystals where the active ingredient has poor mechanical properties. The rigid "ribbon" structures formed by CPBA provide a robust scaffold.

References

  • Suzuki-Miyaura Coupling Mechanism & Yields

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

    • Comparative yields of electron-poor boronic acids: Molander, G. A., et al. (2013). Scope of the Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.[3][4]

  • Sensing and pKa Modulation

    • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid.[3][4][5] Angewandte Chemie International Edition.

    • pKa values of substituted phenylboronic acids: Yan, J., et al. (2004). Boronic Acid-Based Fluorometric Detection of Glucose.[5] Analytical Chemistry.

  • Supramolecular Chemistry

    • Pedireddi, V. R., et al. (2017). Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization. Crystal Growth & Design.

    • Hydrogen bonding networks: Nangia, A., et al. (2012). Supramolecular synthons in crystal engineering. Chemical Society Reviews.
  • Chemical Properties & Safety

    • PubChem Database. 4-Cyanophenylboronic acid (CID 2734326).[6][7] National Library of Medicine.

Sources

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